Product packaging for 4-[(E)-Phenylimino]-thiazolidin-2-one(Cat. No.:CAS No. 14513-16-7)

4-[(E)-Phenylimino]-thiazolidin-2-one

Cat. No.: B12111845
CAS No.: 14513-16-7
M. Wt: 192.24 g/mol
InChI Key: WJWWDONJARAUPN-UHFFFAOYSA-N
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Description

4-[(E)-Phenylimino]-thiazolidin-2-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of 1,3-thiazolidin-4-ones, which are recognized as a privileged scaffold due to their wide spectrum of pharmacological activities . The core thiazolidinone structure is a five-membered heterocycle containing sulfur and nitrogen atoms, and its derivatives are known to be an efficient tool for the rational design of new lead compounds . This specific compound, featuring a phenylimino substituent, serves as a key intermediate for scientists exploring structure-activity relationships (SAR) to optimize biological effects . Researchers utilize this and related structures to probe diverse biological targets, as the thiazolidinone nucleus is a versatile anchor for developing new therapeutic agents . The exocyclic double bond in the structure is a crucial modification point, often used in further chemical transformations such as Knoevenagel condensation to generate more complex derivatives for biological screening . Applications in Research: • Medicinal Chemistry Probe: Serves as a fundamental building block in the synthesis of more complex molecules for high-throughput screening campaigns and hit-to-lead optimization . • Biological Activity Investigation: The thiazolidinone core is associated with a wide range of biological activities, making it a structure of interest for researching new antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents . • Structure-Activity Relationship (SAR) Studies: The molecule's modifiable points allow researchers to systematically introduce different substituents to understand their impact on potency and selectivity for various enzymatic targets . Handling and Usage Notes: This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human use. Researchers should consult the relevant safety data sheet (SDS) prior to use and handle the material adhering to all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2OS B12111845 4-[(E)-Phenylimino]-thiazolidin-2-one CAS No. 14513-16-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14513-16-7

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

4-phenylimino-1,3-thiazolidin-2-one

InChI

InChI=1S/C9H8N2OS/c12-9-11-8(6-13-9)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12)

InChI Key

WJWWDONJARAUPN-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CC=CC=C2)NC(=O)S1

solubility

>28.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthetic Methodologies for 4 E Phenylimino Thiazolidin 2 One and Its Analogues

Conventional Synthetic Routes to the 4-Iminothiazolidin-2-one Core

The primary approach to constructing the 4-iminothiazolidin-2-one ring system involves the cyclocondensation of a suitable thiourea derivative with a C2-electrophilic synthon. This method is widely utilized due to its efficiency and the ready availability of the starting materials.

Cyclocondensation Strategies Utilizing Carbonyl and Sulfur Donors

A prevalent and effective method for the synthesis of the 4-iminothiazolidin-2-one core is the reaction between an N-arylthiourea and an α-haloacyl compound. Phenylthiourea, serving as the carbonyl and sulfur donor, is a key precursor in this strategy. Its reaction with chloroacetyl chloride or ethyl chloroacetate leads to the formation of the thiazolidinone ring. jocpr.comresearchgate.net The reaction typically proceeds by nucleophilic attack of the sulfur atom of the thiourea on the electrophilic carbon of the α-haloacyl compound, followed by an intramolecular cyclization.

The general reaction scheme is as follows:

Phenylthiourea + Ethyl Chloroacetate → 2-(Phenylimino)thiazolidin-4-one + Ethanol + HCl jocpr.com

This reaction is often carried out in the presence of a base, such as fused sodium acetate, to neutralize the hydrogen halide formed during the reaction. jocpr.com The choice of the α-haloacyl component can be varied to introduce substituents at the 5-position of the thiazolidinone ring.

Precursor Synthesis and Derivatization for Imine Moiety Introduction

The successful synthesis of the target compound relies heavily on the efficient preparation of its key precursors, namely substituted phenylamine derivatives and thioamide or thiourea precursors.

Synthesis of Substituted Phenylamine Derivatives

Substituted anilines are crucial starting materials for the synthesis of the corresponding N-aryl thioureas. A powerful and versatile method for the synthesis of substituted N-arylamines is the Buchwald-Hartwig amination. wikipedia.orgopenochem.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. wikipedia.orgopenochem.orgyoutube.com The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org

The general catalytic cycle for the Buchwald-Hartwig amination involves:

Oxidative addition of the aryl halide to the Pd(0) catalyst.

Coordination of the amine to the palladium center.

Deprotonation of the amine by a base.

Reductive elimination to form the N-arylamine and regenerate the Pd(0) catalyst. youtube.com

Bulky, electron-rich phosphine ligands are often employed to enhance the efficiency of the catalytic cycle. youtube.com

Catalyst System ComponentFunction
Palladium Precursor (e.g., Pd(OAc)2, Pd2(dba)3)Source of the active Pd(0) catalyst.
Phosphine Ligand (e.g., XPhos, SPhos)Stabilizes the palladium catalyst and facilitates key steps in the catalytic cycle. youtube.com
Base (e.g., NaOtBu, K2CO3)Promotes the deprotonation of the amine.
Solvent (e.g., Toluene, Dioxane)Provides the reaction medium.
Strategies for Thioamide or Thiourea Precursor Formation

N-Aryl thioureas are the cornerstone for the cyclocondensation reaction. A common method for their synthesis involves the reaction of a substituted aniline with an isothiocyanate. Alternatively, aryl thioureas can be prepared from the corresponding aniline by reaction with ammonium thiocyanate in the presence of an acid, such as hydrochloric acid. derpharmachemica.comglobalresearchonline.net This reaction proceeds by the formation of an intermediate phenylammonium thiocyanate which then rearranges to the N-phenylthiourea.

Another approach involves the use of carbon disulfide, which reacts with amines to form dithiocarbamate salts that can be subsequently converted to thioureas. nih.govorganic-chemistry.org Mechanochemical synthesis by grinding anilines with isothiocyanates has also been reported as a solvent-free and efficient method for preparing thioureas. nih.gov

ReagentProductReaction ConditionsReference
Aniline, Ammonium Thiocyanate, HClPhenylthioureaHeating derpharmachemica.com
Aniline, Carbon DisulfideDithiocarbamate salt (intermediate)- organic-chemistry.org
Aryl isothiocyanate, AnilineN,N'-DiarylthioureaGrinding (mechanochemical) nih.gov

Optimization of Reaction Conditions for Stereoselective (E)-Phenylimino Formation

The formation of the imine bond in 4-phenylimino-thiazolidin-2-one can result in two geometric isomers, (E) and (Z). For many biological applications, a specific isomer is often preferred. Therefore, controlling the stereochemical outcome of the reaction is of paramount importance. The (Z) conformation is generally assigned based on 1H NMR spectroscopy, where the methine proton is deshielded by the adjacent carbonyl group. nih.gov

Solvent Effects on Stereochemical Outcome

The choice of solvent can significantly influence the ratio of (E) and (Z) isomers formed during the synthesis of iminothiazolidinones. The polarity of the solvent can affect the transition state energies leading to the different isomers. researchgate.netresearchgate.net While a comprehensive study on the solvent effects for the specific synthesis of 4-[(E)-Phenylimino]-thiazolidin-2-one is not extensively documented, general trends observed in related systems can provide valuable insights.

In many cases, polar solvents can stabilize the more polar transition state, thereby influencing the stereoselectivity of the reaction. For imine compounds, the E/Z isomerization can also be influenced by the solvent's ability to form hydrogen bonds. While a definitive table for this specific compound is not available, the following table illustrates the general influence of solvent polarity on reaction outcomes in related heterocyclic syntheses.

SolventDielectric Constant (Approx.)General Effect on Stereoselectivity
Dioxane2.2May favor less polar transition states.
Toluene2.4Often used for its azeotropic removal of water, which can drive the reaction towards imine formation.
Ethanol24.6A protic solvent that can participate in hydrogen bonding, potentially influencing isomer ratios. jocpr.com
Dimethylformamide (DMF)36.7A polar aprotic solvent that can influence the rate and selectivity of cyclization reactions.
Acetic Acid6.2Can act as both a solvent and a catalyst in condensation reactions.

It is important to note that the final stereochemical outcome is a result of a complex interplay of factors including the solvent, reaction temperature, and the electronic and steric nature of the substituents on the phenyl ring. Empirical optimization of reaction conditions is often necessary to achieve the desired (E)-isomer in high selectivity.

Temperature and Catalyst Influence on Regio- and Stereoselectivity

The control of regio- and stereoselectivity is a critical aspect of synthesizing complex molecules like this compound and its analogues. The formation of different isomers can significantly impact the biological activity of the final compound. Temperature and the choice of catalyst are two key parameters that researchers manipulate to direct the outcome of these reactions.

In the synthesis of iminothiazolidinones, the regioselectivity often arises from the cyclization of unsymmetrical thioureas with α-haloacyl-type reagents. The reaction can potentially yield two different regioisomers depending on which nitrogen atom of the thiourea acts as the nucleophile in the cyclization step. Studies on related 2-iminothiazolidin-4-ones have shown that the electronic properties of the substituents on the thiourea play a significant role in directing the regiochemical outcome under catalyst-free conditions. For instance, in the reaction of unsymmetrical 1,3-diarylthioureas with dialkyl acetylenedicarboxylates, the amine nitrogen bonded to an electron-withdrawing substituent tends to become part of the exocyclic imino group, while the nitrogen attached to an electron-donating group is incorporated into the thiazolidinone ring acs.org. This selectivity is attributed to the differential nucleophilicity of the two nitrogen atoms.

The use of catalysts, particularly Lewis acids, has been shown to significantly influence both regio- and stereoselectivity. For the synthesis of 2-iminothiazolidines, a related class of compounds, the use of Lewis acids like scandium(III) triflate and boron trifluoride etherate (BF₃·OEt₂) has been investigated. In one study, the reaction of an enantiopure aziridine with phenyl isothiocyanate using scandium(III) triflate as a catalyst at 0 °C resulted in a single regioisomer with low enantiomeric excess. However, by changing the catalyst to BF₃·OEt₂ in the presence of a phase-transfer catalyst and lowering the temperature to -30 °C, a high yield and excellent enantiospecificity were achieved rsc.org. This highlights the profound effect of both the catalyst and temperature on the stereochemical outcome. While this study focuses on 2-iminothiazolidines, the principles of stereocontrol through catalyst and temperature optimization are applicable to the synthesis of 4-imino isomers as well.

The stereochemistry of the exocyclic imino bond (E/Z isomerism) is another crucial aspect. The formation of the thermodynamically more stable (E)-isomer is often favored. The specific geometry of the final product is typically confirmed using advanced spectroscopic techniques such as X-ray crystallography nih.gov. The reaction conditions, including the solvent and temperature, can influence the equilibrium between the (E) and (Z) isomers.

Table 1: Influence of Catalyst and Temperature on the Synthesis of Iminothiazolidines

CatalystTemperature (°C)SubstratesProductEnantiomeric Excess (ee)Reference
Sc(OTf)₃0(R)-2-phenyl-N-tosylaziridine, Phenyl isothiocyanate(S,Z)-N,5-diphenyl-3-tosylthiazolidin-2-imine34% rsc.org
BF₃·OEt₂ / TBAHS-30(R)-2-phenyl-N-tosylaziridine, Phenyl isothiocyanate(S,Z)-N,5-diphenyl-3-tosylthiazolidin-2-imine98% rsc.org
CuI25Phenylmethanamine, Phenyl isothiocyanate, Ethyl 2-diazoacetate2-iminothiazolidin-4-oneNot Applicable nih.gov

Note: The data for Sc(OTf)₃ and BF₃·OEt₂ pertains to the synthesis of 2-iminothiazolidines, a related class of compounds, illustrating the principles of catalyst and temperature influence on stereoselectivity.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods nih.gov. In the synthesis of thiazolidin-4-one derivatives, microwave-assisted methods have been successfully employed. For instance, the synthesis of 2-hydrazolyl-4-thiazolidinones via a three-component reaction of aldehydes, thiosemicarbazides, and maleic anhydride showed a significant improvement in yield (from 40% to 75%) and a drastic reduction in reaction time when switching from conventional heating to microwave irradiation eurekaselect.com. Another study reported the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives where microwave irradiation led to excellent product yields and reduced reaction times nih.gov. The synthesis of various 4-thiazolidinone (B1220212) analogues has been achieved with high yields in short reaction times under microwave conditions, highlighting the efficiency of this green technology sciforum.netrsc.org.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Thiazolidinones

MethodReaction TimeYield (%)Reference
Conventional Heating12 h41-53
Microwave Irradiation6-12 min45-82 eurekaselect.com
Conventional Heating-Low nih.gov
Microwave Irradiation20 min72 nih.gov
Conventional Heating-53 sciforum.net
Microwave Irradiation45 min82 sciforum.net

Sonochemical Methods in Thiazolidinone Ring Formation

Ultrasound-assisted synthesis, or sonochemistry, provides an alternative green approach by utilizing the energy of acoustic cavitation to enhance chemical reactivity. This method often leads to shorter reaction times, milder reaction conditions, and improved yields. A one-pot synthesis of 2-imino-1,3-thiazolidin-4-ones has been developed using ultrasonic irradiation, resulting in high yields (75-91%) and significantly shorter reaction times (12-15 minutes) compared to classical methods acgpubs.org. Another study demonstrated the synthesis of 2,4-thiazolidinedione from thiourea and chloroacetyl chloride in water under ultrasonic irradiation, showcasing a greener route to this key intermediate pharmacyjournal.info. The application of ultrasound has been shown to be beneficial in various steps of thiazolidinone synthesis, including the formation of the core heterocyclic ring.

Mechanochemical Synthesis of Iminothiazolidinones

Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding or milling, offers a solvent-free and often catalyst-free pathway for the synthesis of organic compounds. This technique is gaining recognition as a highly sustainable method due to the elimination of bulk solvents, which are a major source of chemical waste. Ball milling is a common technique used in mechanochemical synthesis google.com. While specific examples for the mechanochemical synthesis of this compound are not extensively documented, the successful application of ball milling for the synthesis of a wide range of N-heterocyclic compounds suggests its high potential in this area mdpi.com. This method avoids the need for heating and can lead to the formation of products that are difficult to obtain through conventional solution-phase synthesis.

Catalyst-Free and Solvent-Free Methodologies

The development of catalyst-free and solvent-free synthetic methods represents a significant advancement in green chemistry. These approaches simplify reaction procedures, reduce purification steps, and minimize waste generation. A rapid, one-pot, solvent- and scavenger-free protocol for the synthesis of 2-iminothiazolidin-4-ones has been reported, which proceeds by simply heating the reactants together nih.govresearchgate.net. This method not only avoids the use of toxic organic solvents but also enhances the reaction rate due to the high concentration of reactants in the molten state researchgate.net. Similarly, a catalyst-free synthesis of thiazolidines has been achieved at room temperature through a sequential hydrolysis and intramolecular aza-Michael addition of 5-arylidenethiazolidin-4-ones rsc.org. The synthesis of 2-iminothiazolidine-4-one derivatives has also been accomplished in water or ethanol without any additional catalyst, where chloroacetic acid acts as both a reactant and a self-catalyst google.com.

Exploration of Bio-based Solvents for Eco-friendly Synthesis

The replacement of volatile and toxic organic solvents with environmentally benign alternatives is a core principle of green chemistry. Bio-based solvents, derived from renewable resources, are attractive options. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising green media for organic reactions encyclopedia.pub. A one-pot, regio- and stereo-selective synthesis of imino-thiazolidinone grafted dispiro-pyrrolidine hybrids has been successfully carried out using choline chloride:urea as a deep eutectic solvent rsc.org. This DES is biodegradable, non-toxic, and can be reused, making the process highly sustainable. The synthesis of 4-thiazolidinone-5-carboxylic acid derivatives has also been reported in a choline chloride-thiourea-based DES under microwave irradiation, demonstrating the synergy of green technologies eurekaselect.com.

Glycerol, a byproduct of biodiesel production, is another excellent bio-based solvent. It is non-toxic, biodegradable, and has a high boiling point, making it suitable for a wide range of reactions csic.es. The synthesis of thiazoles, the parent heterocyclic system of thiazolidinones, has been efficiently carried out in glycerin at room temperature without the need for a catalyst acgpubs.orgacgpubs.orgresearchgate.net. The use of glycerol as a recyclable reaction medium offers a simple and environmentally friendly process for the synthesis of these important heterocyclic compounds.

Table 3: Green Solvents in the Synthesis of Thiazolidinone Analogues

Green SolventReactantsProductConditionsYield (%)Reference
Choline Chloride:Urea (1:2)2-(arylimino)thiazolidin-5-ylidenes, isatin/ninhydrin, sarcosineDispiro-pyrrolidine-oxindole/indeno hybrids80 °CExcellent rsc.org
Choline Chloride:ThioureaAldehyde, thiosemicarbazide, furan-2,5-dione4-thiazolidinone-5-carboxylic acidMicrowave irradiationExcellent eurekaselect.com
Glycerolα-bromoketones, thiourea/thioamideSubstituted thiazolesRoom Temperature, Catalyst-freeExcellent acgpubs.orgresearchgate.net

Flow Chemistry and Continuous Processing Techniques for Scalable Production

The transition from traditional batch synthesis to continuous flow processing represents a significant advancement in the manufacturing of pharmaceutical intermediates, including thiazolidinone scaffolds. While specific literature on the flow synthesis of this compound is not extensively detailed, the methodologies applied to similar heterocyclic compounds, such as (Z)‐5‐benzylidenethiazolidine‐2,4‐dione, demonstrate the potential of this technology. researchgate.net

Continuous microreactor processes offer numerous advantages over batch methods, including superior process intensification, enhanced heat and mass transfer, improved safety profiles for handling reactive intermediates, and the potential for automation and high-throughput optimization. researchgate.net For the synthesis of thiazolidinone derivatives, flow chemistry can significantly reduce reaction times and improve yields. For instance, the production of a thiazolidine (B150603) drug intermediate showed a much better performance in a continuous/microreactor process compared to conventional batch synthesis. researchgate.net

This technology could be adapted for the scalable production of this compound. The key reaction steps, such as the condensation of N-aryl-2-chloroacetamide derivatives with ammonium thiocyanate, could be performed in a flow reactor. distantreader.org This would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to a more consistent product quality and higher throughput, which are critical for industrial-scale manufacturing. researchgate.net

Purification Strategies and Yield Optimization for High Purity this compound

Achieving high purity and optimizing the yield of this compound are crucial for its application in further chemical synthesis and biological studies. Various parameters can be manipulated to enhance the efficiency of its synthesis.

Yield Optimization: The synthesis of thiazolidin-4-one derivatives can be optimized by carefully controlling reaction conditions. Key parameters include the choice of solvent, catalyst, reaction temperature, and duration. For related syntheses, greener and more efficient protocols such as ultrasound-assisted synthesis and the use of eco-friendly deep eutectic solvents have been explored to improve yields, which range from 21.49% to 90.90% in some cases. nih.govnih.gov The use of microwave irradiation has also been reported to dramatically shorten reaction times and provide very good yields for thiazolidinone synthesis.

One-pot, multi-component reactions are often employed for the synthesis of the thiazolidinone core, and their efficiency can be highly dependent on the reaction conditions. nih.gov For instance, in the synthesis of related 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one, screening of various catalysts and solvents was performed to find the optimal conditions for the best yield. rroij.com

Purification Strategies: Common purification techniques for this compound and its analogues involve recrystallization from suitable solvents. Solvents such as acetic acid and ethanol have been effectively used to obtain crystalline products of high purity. biointerfaceresearch.comrasayanjournal.co.in After synthesis, the crude product is often precipitated by pouring the reaction mixture into water. biointerfaceresearch.comrasayanjournal.co.in The resulting solid is then filtered, washed with water, and dried before recrystallization. biointerfaceresearch.comjocpr.com In some procedures, after precipitation and filtration, the crude product is washed with a sodium bicarbonate solution to neutralize and remove any excess acid used in the reaction. chemmethod.comscholarsresearchlibrary.com The purity of the final compound is typically confirmed using analytical techniques such as thin-layer chromatography (TLC), NMR spectroscopy, and elemental analysis. biointerfaceresearch.comjocpr.com

Table 1: Parameters for Yield Optimization in Thiazolidinone Synthesis

ParameterVariationEffect on Yield/Reaction TimeReference Example
MethodConventional vs. Microwave/UltrasoundMicrowave and ultrasound can significantly reduce reaction times and improve yields.Ultrasound-assisted one-pot synthesis of thiazolidinones yielded products in 25 minutes with 88% yield. nih.gov
SolventEthanol, Acetic Acid, Deep Eutectic Solvents (DES)Choice of solvent can impact reaction rate and product solubility, affecting yield. DES can act as both solvent and catalyst. nih.govKnoevenagel condensation in various DES showed yields ranging from 21.5% to 90.9%. nih.gov
CatalystPiperidine, Methylamine, L-proline, Baker's YeastCatalyst choice is crucial for reactions like Knoevenagel condensation, influencing reaction efficiency. nih.govrsc.orgresearchgate.netL-proline was found to be a highly efficient catalyst for Knoevenagel condensation in 80% ethanol. researchgate.net
TemperatureRoom Temperature to RefluxHigher temperatures generally increase reaction rates but can also lead to side products, requiring optimization.Increasing temperature from room temperature to 60°C increased the yield of a Knoevenagel product from 57% to 94%. researchgate.net

Advanced Strategies for Structural Modification and Analog Generation

The structural framework of this compound offers multiple sites for modification, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

The 2-iminothiazolidin-4-one scaffold, to which the target compound belongs, can exist in different isomeric and tautomeric forms.

Tautomerism: The compound can exist in a tautomeric equilibrium between the 2-(phenylimino)thiazolidin-4-one form and the 2-(phenylamino)thiazol-4(5H)-one form. distantreader.org Computational studies using Density Functional Theory (DFT) have been employed to determine the more favorable tautomer. These studies indicate that for 2-(arylimino)thiazolidin-4-ones, the imino form is generally more stable and thus predominates. distantreader.orgresearchgate.net

Geometrical Isomerism: Geometrical isomerism is also possible in derivatives of this compound. For instance, in 5-arylidene derivatives, E/Z isomerism can occur at the exocyclic double bond at the C5 position. The configuration is typically determined by NMR spectroscopy. nih.gov In many reported cases of 5-benzylidene-4-thiazolidinones, the Z-isomer is the predominantly formed product. nih.gov The parent compound name specifies the (E)-isomer for the phenylimino group, indicating a specific stereochemistry around the C=N double bond.

The thiazolidinone ring is amenable to substitution at both the N-3 and C-5 positions, providing a versatile platform for creating analogues. distantreader.orgorientjchem.org

Derivatization at Position 5: The methylene (B1212753) group at the C-5 position is particularly reactive and serves as a key site for introducing structural diversity. biointerfaceresearch.com

Knoevenagel Condensation: A widely used method involves the Knoevenagel condensation of the C-5 active methylene group with various aromatic aldehydes. This reaction, typically catalyzed by a base like piperidine or methylamine in a solvent such as ethanol or acetic acid, leads to the formation of 5-arylidene derivatives. nih.govbiointerfaceresearch.comnih.gov This strategy has been used to synthesize a range of C-5 substituted 4-phenylimino-thiazolidin-2-ones. biointerfaceresearch.com

Nitrosation: Functionalization at the C-5 position can also be achieved through nitrosation. Reaction with nitric acid (generated in situ from sodium nitrite and hydrochloric acid) can introduce an oxime group at this position. biointerfaceresearch.com

Azo Coupling: Another strategy is the azo coupling reaction, which allows for the introduction of aryl-hydrazono groups at the C-5 position. biointerfaceresearch.com

Derivatization at Position 3: The nitrogen atom at the N-3 position is another key site for modification.

N-Alkylation/N-Arylation: While less detailed in the context of 4-phenylimino-thiazolidin-2-one itself, N-alkylation is a common strategy for modifying the thiazolidin-2,4-dione (TZD) scaffold. arkat-usa.org These reactions typically involve reacting the TZD with an alkyl halide in the presence of a base. arkat-usa.org A one-step N-alkylation of TZD using triethylamine as both a base and solvent has been reported as a fast and high-yielding method. arkat-usa.org Such strategies could be adapted to introduce various substituents at the N-3 position of this compound to explore their impact on biological activity.

Modifying the phenyl ring of the phenylimino group is a critical strategy for fine-tuning the biological and physicochemical properties of the molecule. Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of thiazolidinone derivatives. orientjchem.org

For example, in studies on related 2-(arylimino)thiazolidin-4-ones, the introduction of different groups on the phenyl ring has been shown to significantly impact their biological profiles. distantreader.org

Electron-withdrawing and donating groups: The synthesis of analogues with electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring allows for a systematic investigation of electronic effects on activity. distantreader.org

Halogens: The addition of halogen atoms like chlorine or bromine to the phenyl ring can increase lipophilicity and has been shown to enhance the anti-inflammatory or antibacterial activity in some series of thiazolidinone derivatives. distantreader.orgbiointerfaceresearch.com For instance, 2-(chlorophenyl-imino)thiazolidin-4-one displayed potent antibacterial activity. distantreader.org

These modifications are crucial for developing lead compounds with improved efficacy and selectivity for specific biological targets. orientjchem.orgnih.gov

Table 2: Examples of C-5 Substituted 4-Phenylimino-thiazolidin-2-one Analogues biointerfaceresearch.com

Compound NameSynthetic MethodYield (%)Melting Point (°C)
5-(2-Nitro-benzylidene)-4-phenylimino-thiazolidin-2-oneKnoevenagel Condensation60>260
5-(3-Nitro-benzylidene)-4-phenylimino-thiazolidin-2-oneKnoevenagel Condensation65249
5-[(4-Nitro-phenyl)-hydrazono]-4-phenylimino-thiazolidin-2-oneAzo Coupling90252-254

Advanced Structural and Stereochemical Elucidation of 4 E Phenylimino Thiazolidin 2 One

Detailed Conformational Analysis through Spectroscopic Probes

Spectroscopic methods are fundamental in defining the solution-state structure and dynamics of 4-[(E)-Phenylimino]-thiazolidin-2-one. Vibrational and nuclear magnetic resonance spectroscopy, in particular, offer invaluable insights into the molecule's conformation and potential for tautomerism.

Vibrational Spectroscopy for Ring Conformation and Imine Orientation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a diagnostic fingerprint of the functional groups and skeletal vibrations within the molecule. For the broader class of 2-imino-thiazolidin-4-ones, characteristic vibrational frequencies have been identified that are applicable to the 4-imino isomer.

Key vibrational bands for related thiazolidinone structures are summarized below. These frequencies offer a basis for the conformational analysis of the thiazolidinone ring and the orientation of the exocyclic imine group. The exact positions of these bands for this compound may vary slightly.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-HStretching3100-3300 biointerfaceresearch.com
C=OStretching~1720 biointerfaceresearch.com
C=N (imine)Stretching1570-1590 biointerfaceresearch.com
C-NStretching1300-1400 biointerfaceresearch.com
C-SStretching600-700

The N-H stretching vibration is indicative of the imino proton, and its frequency can be influenced by hydrogen bonding. The carbonyl (C=O) stretching frequency is a strong, sharp absorption and is sensitive to the electronic environment within the five-membered ring. The exocyclic C=N imine stretch is crucial for confirming the imino tautomer and its (E/Z) configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Tautomerism

NMR spectroscopy is a powerful tool for elucidating the detailed stereochemistry and potential tautomeric equilibria of this compound in solution. Both ¹H and ¹³C NMR provide data on the chemical environment of each atom.

In a study on C5-substituted 4-phenylimino-thiazolidin-2-ones, the proton of the N-H group was observed as a singlet at approximately 10.85 ppm in DMSO-d₆. biointerfaceresearch.com The protons of the phenyl ring typically appear in the aromatic region between 7.0 and 8.0 ppm. The methylene (B1212753) protons of the thiazolidinone ring (at position 5 in the 4-imino isomer) would be expected to show a characteristic singlet, though this can be influenced by substitution.

Tautomerism is a significant consideration for this class of compounds. This compound can theoretically exist in several tautomeric forms, including the imino, amino, and enol forms. NMR spectroscopy is instrumental in identifying the predominant tautomer in a given solvent. nih.gov The presence of distinct sets of signals or averaged signals can provide evidence for the existence of multiple tautomers and the rate of their interconversion. nih.gov For many related 2-imino- and 4-imino-thiazolidinones, the imino form is found to be the most stable.

A representative table of expected ¹H NMR chemical shifts for the core structure is provided below, based on data from related compounds.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityReference
N-H (thiazolidinone)> 10.0Singlet biointerfaceresearch.com
Phenyl-H7.0 - 8.0Multiplet biointerfaceresearch.com
CH₂ (thiazolidinone)~4.0Singlet

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Confirmation (if chiral variants are considered)

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for the stereochemical confirmation of chiral molecules. While this compound itself is not chiral, the introduction of a stereocenter, for instance, through substitution at the C5 position of the thiazolidinone ring, would result in enantiomers.

In such cases, ECD and VCD could be employed to determine the absolute configuration of the chiral center. These techniques measure the differential absorption of left and right circularly polarized light, which is unique for each enantiomer. Although no specific ECD or VCD studies on chiral derivatives of this compound are available in the current literature, this methodology remains highly relevant for future investigations into chiral analogs.

Single Crystal X-Ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive and high-resolution data on the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms. While a crystal structure specifically for this compound is not publicly available, data from closely related 2-imino-thiazolidin-4-one derivatives offer significant insights into the expected solid-state conformation and intermolecular interactions. acs.org

Crystallographic Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

In the solid state, molecules of thiazolidinone derivatives are known to engage in a variety of non-covalent interactions that dictate their packing in the crystal lattice. Hydrogen bonding is a predominant interaction, typically involving the N-H proton of the imino group as a donor and the carbonyl oxygen atom (C=O) as an acceptor, leading to the formation of dimers or extended chains.

For a related compound, 5,5-dimethyl-2-(phenylimino)thiazolidin-4-one, the crystal structure reveals N-H···O hydrogen bonds that link the molecules into centrosymmetric dimers. Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules can further stabilize the crystal packing. The phenyl rings may adopt an offset or parallel-displaced arrangement to maximize attractive forces.

The table below summarizes typical intermolecular interactions observed in the crystal structures of related thiazolidinone compounds.

Interaction TypeDonor/Acceptor or Groups InvolvedTypical Distance (Å)
Hydrogen BondingN-H···O=C2.8 - 3.0
π-π StackingPhenyl Ring ↔ Phenyl Ring3.4 - 3.8 (centroid-centroid)

Packing Arrangements and Supramolecular Assembly of this compound

The interplay of hydrogen bonding and π-π stacking interactions results in the formation of well-defined three-dimensional supramolecular architectures. The packing arrangement for this compound is anticipated to be a layered or herringbone motif, driven by the directional nature of the hydrogen bonds and the space-filling requirements of the phenyl groups.

In the crystal structures of analogous compounds, the thiazolidinone rings often form a planar hydrogen-bonded backbone, with the phenyl substituents extending outwards. These phenyl groups from adjacent backbones then interdigitate, participating in van der Waals and π-π interactions, creating a stable, densely packed structure. The specific packing arrangement will influence the material's physical properties, such as its melting point and solubility. The study of these supramolecular assemblies is crucial for understanding the solid-state behavior of this class of compounds.

Polymorphism and its Structural Implications

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, has significant implications for the physical and chemical properties of a compound. While specific polymorphic studies on this compound are not extensively documented in publicly available literature, the principles of polymorphism in related heterocyclic systems suggest that this compound is likely to exhibit such behavior. Different polymorphs would arise from variations in the packing of the molecules in the crystal lattice, driven by different intermolecular interactions.

Furthermore, the thiazolidinone ring itself can adopt different conformations, such as envelope or half-chair forms. nih.gov The stabilization of different ring conformations within a crystal lattice could be another source of polymorphism. Each polymorphic form would possess a unique set of physical properties, including:

Melting Point: Different lattice energies of polymorphs result in different melting points.

Solubility: The stability of a polymorph affects its solubility, a critical parameter in various applications.

Spectroscopic Signature: Solid-state NMR and IR spectroscopy can distinguish between polymorphs due to the different chemical environments of the nuclei and vibrational modes of the bonds.

The structural implications of polymorphism are profound. The arrangement of molecules in the solid state can influence the orientation of the exocyclic imine bond and affect the dynamics of potential solid-state E/Z isomerization or tautomerization.

Investigation of Stereochemical Stability and Interconversion Dynamics

The stereochemistry of the exocyclic C4=N double bond is a defining feature of this compound. The designation (E) indicates that the higher priority groups on each carbon of the double bond (the thiazolidinone ring and the phenyl group) are on opposite sides. Understanding the stability of this configuration and the dynamics of its interconversion to the (Z)-isomer is crucial.

Thermodynamic and Kinetic Stability of the (E)-Configuration

In the absence of specific experimental data for this compound, the relative stability of the E and Z isomers can be inferred from general stereochemical principles. The (E)-configuration is generally expected to be the more thermodynamically stable isomer. This is because the (Z)-configuration would likely involve significant steric repulsion between the phenyl group and the sulfur atom or the C5-methylene group of the thiazolidinone ring.

Thermodynamic Product: The isomer with the lowest Gibbs free energy, which is typically the most stable, is the thermodynamic product. At higher temperatures or over longer reaction times, equilibrium will favor the formation of this isomer. researchgate.net

Kinetic Product: The isomer that is formed fastest, having the lowest activation energy for its formation, is the kinetic product. researchgate.net

In many related imine systems, the less sterically hindered isomer is thermodynamically preferred. Therefore, it is highly probable that the (E)-isomer of 4-phenylimino-thiazolidin-2-one represents the thermodynamic minimum. Computational studies on related 2-imino-thiazolidin-4-ones have confirmed the configuration of the exocyclic double bond via methods like X-ray analysis, providing a precedent for determining the stable isomer in this class of compounds. acs.org

Mechanisms of E/Z Isomerization in Solution and Solid State

The interconversion between the (E) and (Z) isomers of 4-phenylimino-thiazolidin-2-one involves breaking and reforming the π-component of the C=N double bond. This process can be induced by various stimuli and can proceed through different mechanisms.

In Solution:

Photochemical Isomerization: Absorption of light, typically in the UV-visible range, can promote an electron from a π bonding orbital to a π* antibonding orbital. In this excited state, the bond order is reduced, allowing for rotation around the central C-N bond. Relaxation back to the ground state can then lead to the formation of either the (E) or (Z) isomer. This is a common mechanism for E/Z isomerization in compounds with C=N bonds. rsc.org

Acid/Base Catalysis: The presence of an acid can lead to protonation of the imine nitrogen. This protonation can facilitate rotation around the C-N bond. Similarly, a base could potentially deprotonate the N-H of the thiazolidinone ring, leading to a change in electron distribution that might lower the barrier to rotation.

Thermal Isomerization: At elevated temperatures, molecules may possess sufficient thermal energy to overcome the rotational barrier of the C=N bond. Theoretical studies on similar systems, such as chlorohydrazones, suggest that this isomerization can occur via an "umklapp" mechanism, where the substituent on the nitrogen inverts through a linear transition state. unimi.it However, this process often has a high energy barrier. unimi.it

In the Solid State: Isomerization in the solid state is generally more restricted due to the fixed positions of molecules in the crystal lattice. However, it can occur if there is sufficient free volume within the crystal to allow for the necessary atomic motion. Topochemical reactions, where the reaction occurs with minimal disruption of the crystal lattice, are a possibility. The specific polymorph would play a crucial role, as different packing arrangements would offer different degrees of steric freedom for isomerization.

Elucidation of Tautomeric Forms and Equilibrium Dynamics (e.g., Imino-Enamino Tautomerism)

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. For this compound, the most relevant tautomerism is the imino-enamino equilibrium. The compound can exist in the specified imino form or its enamino tautomer, 4-[(E)-Phenylamino]-1,3-thiazol-2(3H)-one.

The two primary tautomeric forms are:

Imino form: this compound

Enamino form: 4-Phenylamino-1,3-thiazol-2(5H)-one

Quantum chemical studies performed on the parent scaffold, 4-iminothiazolidine, suggest that the imino tautomer is generally more stable than the corresponding amino (enamine) form. umich.edu This preference is often influenced by factors such as conjugation and the electronic nature of substituents. In the case of this compound, the imino form benefits from conjugation between the C=N double bond and the phenyl ring.

The equilibrium between these tautomers can be influenced by several factors:

Solvent Polarity: The polarity of the solvent can preferentially stabilize one tautomer over the other. Polar solvents might favor the form with a larger dipole moment.

pH: The tautomeric equilibrium is often pH-dependent, as protonation or deprotonation can favor one form.

Temperature: Changes in temperature can shift the equilibrium position if the tautomers have different enthalpies.

Spectroscopic techniques are essential for studying such equilibria. For instance, NMR spectroscopy can distinguish between the tautomers by observing characteristic chemical shifts for the protons and carbons in each form. The presence of both sets of signals would indicate a dynamic equilibrium.

Below is a table summarizing the likely tautomeric forms:

Tautomeric FormStructure NameKey Structural Features
IminoThis compoundExocyclic C=N double bond; Saturated C5 position in the ring.
Enamino4-Phenylamino-1,3-thiazol-2(5H)-oneEndocyclic C=C double bond; Amino group attached to C4.

Computational Chemistry and Theoretical Studies of 4 E Phenylimino Thiazolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to elucidating the electronic structure and preferred three-dimensional arrangement of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the molecule's energetic and electronic properties.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry of molecules. By employing functionals such as B3LYP with a suitable basis set, researchers can identify the most stable conformation of 4-[(E)-Phenylimino]-thiazolidin-2-one. Studies on the isomeric 2-(phenylimino)thiazolidin-4-one have indicated that the phenylimino tautomer is more stable than the phenylamino (B1219803) form. researchgate.netscilit.com This suggests that the imino configuration in this compound is also likely to be the predominant tautomer.

The conformational energy landscape can be explored by systematically rotating the rotatable bonds, such as the one connecting the phenyl ring to the imino nitrogen. This analysis helps to identify the global energy minimum and any other low-energy conformers, which are crucial for understanding the molecule's behavior and potential for interaction with biological targets. While specific bond lengths and angles for the 4-imino-2-oxo isomer are not extensively documented, theoretical calculations would provide these parameters, offering a precise geometric description.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Phenylimino-thiazolidinone Scaffold (based on related 2-imino-4-oxo isomer studies)

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC=O~1.22
Bond LengthC=N (exocyclic)~1.29
Bond LengthC-N (endocyclic)~1.38
Bond LengthC-S~1.78
Bond AngleC-N-C (phenyl)~120
Bond AngleO=C-N~125

Note: This table is illustrative and based on typical values for related thiazolidinone structures calculated using DFT. The actual values for this compound would require specific calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For the related 2-(phenylimino)thiazolidin-4-one derivatives, the HOMO is typically localized on the phenylimino moiety and the heteroatoms of the thiazolidine (B150603) ring, while the LUMO is distributed over the thiazolidinone ring. researchgate.net Similar distributions would be expected for the 4-imino-2-oxo isomer. The HOMO-LUMO energy gap can be calculated using DFT, providing insights into the charge transfer possibilities within the molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Phenylimino-thiazolidinone Scaffold

ParameterEnergy (eV)
HOMO Energy-6.5 to -6.0
LUMO Energy-2.0 to -1.5
Energy Gap (ΔE)4.0 to 4.5

Note: These values are illustrative and based on data for related thiazolidinone structures. The actual values for this compound would require specific calculations.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the negative potential is expected to be concentrated around the oxygen atom of the carbonyl group and the nitrogen atoms. The hydrogen atoms, particularly the one on the thiazolidinone ring nitrogen, would exhibit a positive potential. Mulliken charge analysis, another output of quantum chemical calculations, provides a quantitative measure of the partial atomic charges, further detailing the charge distribution across the molecule. researchgate.netresearchgate.net

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra can aid in the structural elucidation and assignment of experimental NMR signals. Experimental ¹H NMR data for derivatives of 4-phenylimino-thiazolidin-2-one show characteristic signals for the phenyl and thiazolidinone protons. biointerfaceresearch.com

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated and correlated with experimental Infrared (IR) spectra. This allows for the assignment of characteristic absorption bands, such as the C=O and C=N stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). This provides information about the electronic transitions within the molecule and can help in understanding its photophysical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, considering factors like temperature and the presence of a solvent.

MD simulations can be employed to explore the conformational space of this compound in a solvent, typically water or an organic solvent, to mimic physiological or experimental conditions. These simulations provide insights into the flexibility of the molecule, the stability of different conformers in solution, and the interactions with solvent molecules. By tracking the trajectories of all atoms over time, one can analyze the fluctuations in bond lengths, bond angles, and dihedral angles, providing a detailed understanding of the molecule's dynamic nature. This is particularly important for understanding how the molecule might adapt its conformation to fit into a binding site of a biological target. While specific MD simulation studies on this compound are not widely reported, the methodology is well-established for studying the dynamic behavior of small molecules. nih.govtandfonline.comnih.gov

Investigation of Intermolecular Interactions with Solvent Molecules

The interaction of a solute with solvent molecules can significantly influence its stability, reactivity, and spectroscopic properties. Computational methods are employed to model these interactions and predict their effects. For derivatives of 2-(phenylimino)thiazolidin-4-one, studies have explored the impact of solvent polarity on the molecule's electronic structure.

Research using Density Functional Theory (DFT) calculations has shown that the tautomeric equilibrium between the phenylimino and phenylamino forms of related thiazolidin-4-ones is influenced by the surrounding medium. researchgate.netscilit.com The phenylimino tautomer is generally found to be more favorable. researchgate.netscilit.com The stability and charge distribution within the molecule, as described by Mulliken's charges and the dipole moment, are affected by the solvent, which in turn can influence the molecule's reactivity and biological activity. researchgate.netscilit.com

Frontier Molecular Orbital (HOMO-LUMO) analysis of 2-(4-substituted-phenylimino)thiazolidin-4-one derivatives indicates that the HOMO is primarily located on the π-orbital of the 4-substituted phenylimino moiety and the lone pair of electrons of the heteroatoms in the thiazole (B1198619) ring. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. researchgate.net Computational studies on derivatives have shown how different substituents on the phenyl ring can modulate this energy gap, thereby influencing the molecule's electronic properties and interactions with its environment. researchgate.net For instance, certain derivatives were identified as being computationally "harder" (more stable) or "softer" (more reactive) based on their calculated ΔE values. researchgate.net

Reaction Mechanism Predictions for Synthesis and Derivatization

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis and subsequent modification of this compound. By modeling reaction pathways, chemists can predict the most likely mechanisms, identify key intermediates, and understand the factors that control the reaction's outcome.

The formation of the (E)-phenylimino group is a critical step that defines the stereochemistry of the final molecule. Computational studies can provide profound insights into the factors governing this stereocontrol. The relative stability of the E and Z isomers of the imine can be calculated, and the energy barriers for their interconversion can be determined.

Studies on related reactions, such as the Staudinger reaction between ketenes and imines, have demonstrated the power of computational analysis in understanding stereochemical outcomes. nih.govnih.gov These studies, using DFT methods, show that the stereochemistry is often linked to the nature of the imine and its isomerization pathways. nih.govnih.gov The initial nucleophilic attack and the subsequent electrocyclization are influenced by the substituents on the imine. nih.gov For other imine reactions, it has been shown that if the energy difference between the E and Z ground states of the imine is large, the reaction tends to proceed through the more stable E transition state. acs.org Conversely, a smaller energy difference may allow for pathways involving the Z isomer. acs.org Computational models can also reveal the role of non-covalent interactions, such as hydrogen bonding and torsional effects, in directing the stereochemical course of the reaction. acs.org

Theoretical Approaches to Understanding Molecular Recognition and Binding

Understanding how this compound and its derivatives interact with biological macromolecules is key to elucidating their mechanism of action. Computational techniques like molecular docking and QSAR are at the forefront of these investigations.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique provides insights into the binding mode and affinity, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For thiazolidinone derivatives, molecular docking has been widely used to predict their binding to various protein targets. nih.govnih.govsemanticscholar.orgcolab.wstandfonline.comresearchgate.netrsc.org

These simulations can reveal how the thiazolidinone scaffold and its substituents fit into the active site of a protein. For example, docking studies on thiazolidinone derivatives have identified crucial hydrogen bond interactions with specific amino acid residues like Serine, Histidine, and Tyrosine in the binding pockets of target proteins. colab.ws The results of docking studies are often expressed as a scoring function, which estimates the binding free energy, with more negative values indicating a stronger predicted interaction. nih.gov Molecular dynamics (MD) simulations can further be used to assess the stability of the predicted ligand-protein complexes over time. colab.wstandfonline.com

Table 1: Representative Data from Molecular Docking Studies of Thiazolidinone Derivatives (Note: This table is a generalized representation based on typical findings in the literature and does not correspond to a single specific study on the title compound.)

Derivative Target Protein Class Predicted Binding Energy (kcal/mol) Key Interacting Residues (Example)
Thiazolidinone A Kinase -8.5 LYS, ASP, GLU
Thiazolidinone B Nuclear Receptor -9.2 HIS, SER, TYR

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing a set of molecules with known activities, QSAR models can identify the physicochemical properties or structural features that are critical for their function.

For thiazolidinone derivatives, both 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied. nih.govresearchgate.net These studies have highlighted the importance of various descriptors, including:

Steric fields: Indicating that bulky substituents may be favored or disfavored in certain positions of the molecule for optimal activity. nih.gov

Electrostatic fields: Showing the importance of the distribution of partial charges across the molecule. nih.gov

Hydrophobic fields: Highlighting the role of lipophilicity in membrane permeability or binding to hydrophobic pockets. nih.gov

Hydrogen-bond donor/acceptor fields: Identifying key sites for hydrogen bonding interactions with the target. nih.gov

QSAR models, once validated, can be used to predict the activity of newly designed compounds, thereby guiding synthetic efforts towards more potent molecules. nih.govsemanticscholar.org These models provide mechanistic hypotheses by suggesting which molecular properties are most influential for a given biological effect. nih.gov For instance, a QSAR study on thiazolidin-4-ones might reveal that antibacterial activity is governed by a combination of lipophilic and electronic parameters. semanticscholar.org

Table 2: Common Descriptors Used in QSAR Studies of Thiazolidinones

Descriptor Type Example Descriptor Information Provided
Electronic Dipole Moment, HOMO/LUMO energies Distribution of electrons, reactivity
Steric Molecular Volume, Surface Area Size and shape of the molecule
Hydrophobic LogP Lipophilicity, ability to cross membranes

Investigation of Biological Activities and Molecular Mechanisms of 4 E Phenylimino Thiazolidin 2 One

Exploration of Enzyme Inhibition Mechanisms

The thiazolidin-4-one core is a recognized pharmacophore that has been effectively utilized in the design of various enzyme inhibitors. nih.gov Derivatives of this scaffold have been shown to interact with a range of enzymes, including kinases, proteases, and metabolic enzymes, suggesting that 4-[(E)-Phenylimino]-thiazolidin-2-one may also exhibit inhibitory activity against these targets.

Studies on Kinase Inhibition Pathways (e.g., Specific Serine/Threonine Kinases, Tyrosine Kinases)

Protein kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.gov Consequently, they are major targets for therapeutic intervention. Thiazolidin-4-one derivatives have been identified as effective inhibitors of several protein kinases. nih.gov

While direct studies on this compound are limited, research on analogous structures provides insight into potential activities. For instance, various thiazolidin-4-one derivatives have demonstrated inhibitory effects against a range of protein and tyrosine kinases, including Cyclin-Dependent Kinase 9 (CDK9), PIM kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.govmdpi.com

One study identified a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives as potent CDK9 inhibitors. nih.gov Although structurally distinct from this compound, this highlights the potential of related heterocyclic systems to inhibit serine/threonine kinases. Another investigation into thiazolidin-4-one analogues revealed potent, pan-inhibitory effects on PIM kinases, which are also serine/threonine kinases. nih.gov For example, a specific derivative showed a half-maximal inhibitory concentration (IC50) of 2.2 µM against PIM kinases. nih.gov

Furthermore, a thiazolidine-2,4-dione derivative, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione, was identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling cascades, both of which are critical serine/threonine kinase pathways. nih.gov In the realm of tyrosine kinases, derivatives of 4-(phenylamino)quinazolines have been developed as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov

Table 1: Kinase Inhibition by Thiazolidinone Derivatives

Compound Class Target Kinase Activity (IC50) Reference
Thiazolidin-4-one analogue PIM Kinase 2.2 µM nih.gov
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine CDK9 Ki = 3 nM (for Flavopiridol) nih.gov
Thiazolidine-2,4-dione derivative Raf/MEK/ERK & PI3K/Akt Pathways Not specified nih.gov
4-(Phenylamino)quinazoline EGFR Not specified (irreversible) nih.gov

Mechanisms of Action on Metabolic Enzymes (e.g., Aldose Reductase, Carbonic Anhydrase)

Metabolic enzymes are critical for maintaining homeostasis, and their inhibition can have significant therapeutic effects. Thiazolidinone derivatives have been notably investigated as inhibitors of aldose reductase and carbonic anhydrase.

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive during hyperglycemia, contributing to diabetic complications. nih.govnih.gov Several studies have reported the synthesis and evaluation of thiazolidin-4-one derivatives as aldose reductase inhibitors. nih.govnih.gov For example, a series of new hydrazinecarbothioamides and 4-thiazolidinones bearing an imidazo[2,1-b]thiazole (B1210989) moiety were synthesized and showed potential aldose reductase inhibitory effects. nih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov They are involved in numerous physiological processes, and their inhibition is a therapeutic target for conditions like glaucoma and edema. nih.govfrontiersin.org A study on benzenesulfonamide (B165840) derivatives containing a thiazolidinone moiety reported on the carbonic anhydrase inhibitory potential of (Z)-4-((4-oxo-2-(phenylimino)thiazolidin-3-yl)methyl)benzenesulfonamide. nih.gov This compound, being a very close structural analogue of this compound, provides strong evidence for the potential of the target compound as a carbonic anhydrase inhibitor. The study found that this derivative exhibited significant inhibitory activity against human carbonic anhydrase isoforms hCA I and hCA II. nih.gov Similarly, other research has focused on developing thiazolidinones as selective inhibitors of fungal carbonic anhydrases. nih.govresearchgate.net

Table 3: Metabolic Enzyme Inhibition by Thiazolidinone Derivatives

Compound Target Enzyme Activity Reference
(Z)-4-((4-oxo-2-(phenylimino)thiazolidin-3-yl)methyl)benzenesulfonamide hCA I, hCA II Not specified nih.gov
Thiazolidinone-benzothiazole hybrids Aldose Reductase Ki = 0.16 µM (for most active hybrid) nih.gov
N'-[3-(4-substituted phenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-hydroxy-2-phenylacetohydrazide derivatives Fungal β-Carbonic Anhydrase KI values in the 0.1–10 µM range nih.govresearchgate.net

Modulation of Receptor Binding and Signaling Pathways

Beyond enzyme inhibition, the thiazolidinone scaffold has been explored for its ability to modulate the function of various cell surface receptors, thereby influencing downstream signaling cascades.

Ligand-Gated Ion Channel Interactions and Allosteric Modulation

Ligand-gated ion channels are transmembrane proteins that are crucial for rapid signal transmission in the nervous system. nih.gov They are opened or closed in response to the binding of a chemical messenger. Currently, there is a lack of specific published research investigating the direct interaction or allosteric modulation of ligand-gated ion channels by this compound or its close analogues. While the broader class of heterocyclic compounds has been studied for various neurological effects, specific data on this particular interaction is not available in the reviewed literature.

G-Protein Coupled Receptor (GPCR) Binding and Downstream Signaling Cascade Activation

G-protein coupled receptors (GPCRs) constitute a large family of transmembrane receptors that play a central role in a vast array of physiological processes, making them prominent drug targets. nih.gov

A significant finding in this area is the discovery of 2-imino-thiazolidin-4-one derivatives as potent and orally active agonists for the Sphingosine-1-Phosphate Receptor 1 (S1P1). nih.gov The S1P1 receptor is a GPCR that plays a critical role in regulating the egress of lymphocytes from lymphoid organs. nih.gov Agonism at this receptor is a validated therapeutic strategy for autoimmune diseases. The study identified a lead compound from this series, ACT-128800, which demonstrated potent and selective S1P1 agonism. nih.gov Given that this compound shares the core 2-imino-thiazolidinone scaffold, these findings strongly suggest its potential to interact with and modulate the activity of GPCRs, particularly the S1P receptor family. The activation of GPCRs like S1P1 typically initiates downstream signaling cascades involving heterotrimeric G proteins, leading to various cellular responses. nih.gov

Table 4: GPCR Interaction by 2-Imino-Thiazolidin-4-one Derivatives

Compound Series Target Receptor Type of Modulation Reference
2-Imino-thiazolidin-4-one derivatives S1P1 Receptor Potent, selective agonist nih.gov

Nuclear Receptor Agonism/Antagonism Mechanisms

While direct studies on this compound are not extensively documented, the broader class of thiazolidinone derivatives, particularly thiazolidine-2,4-diones (TZDs), has been thoroughly investigated for its interaction with nuclear receptors. These receptors are ligand-activated transcription factors that regulate gene expression involved in numerous physiological processes.

The most well-established mechanism for TZDs is their role as potent and selective agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). researchgate.netbiorxiv.org PPAR-γ is highly expressed in adipose tissue and plays a critical role in lipid and glucose metabolism. biorxiv.orgnih.gov The agonistic action of TZD compounds on PPAR-γ involves a process of transactivation. Upon binding to the ligand-binding domain of PPAR-γ, the TZD molecule induces a conformational change in the receptor. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPAR-γ then forms a heterodimer with the Retinoid X Receptor (RXR). nih.gov This complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription. nih.govresearchgate.net This regulation affects genes involved in glucose homeostasis, such as glucose transporter type 4 (GLUT4), and those critical for lipid uptake and storage. biorxiv.org

Although the phenylimino substitution at the 4-position distinguishes the title compound from classical TZD glitazones, the shared thiazolidinone core suggests a potential, yet unconfirmed, for interaction with nuclear receptors like PPAR-γ. Further research is required to determine if this compound acts as an agonist or antagonist to PPAR-γ or other nuclear receptors.

Molecular Basis of Antimicrobial Modulation

The antimicrobial properties of thiazolidinone derivatives are attributed to several distinct molecular mechanisms that interfere with essential bacterial processes.

A primary mechanism for the antibacterial action of 4-thiazolidinones is the inhibition of peptidoglycan synthesis, a crucial process for maintaining the structural integrity of the bacterial cell wall. nih.gov Research has identified the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) as a key target. nih.govnih.gov MurB catalyzes the reduction of UDP-N-acetylenolpyruvyl-glucosamine to UDP-N-acetylmuramic acid, an essential precursor for peptidoglycan assembly. mdpi.com

4-Thiazolidinone (B1220212) compounds are proposed to act as mimics of the diphosphate (B83284) portion of the enzyme's substrate, allowing them to bind to the active site and inhibit its function. nih.govmdpi.com Docking studies have supported the probable involvement of MurB inhibition in the antibacterial activity of various 2,3-diaryl-thiazolidin-4-ones. nih.govmdpi.com By disrupting this key step in peptidoglycan biosynthesis, these compounds compromise the cell wall, leading to bacterial cell death.

Another potential antimicrobial mechanism for compounds containing the thiazole (B1198619) scaffold involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. youtube.com These enzymes are essential for managing DNA topology during replication, transcription, and repair, making them validated drug targets. youtube.com DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenating daughter chromosomes after replication.

Inhibitors can act through different modes. Some, like fluoroquinolones, are "poisons" that stabilize the enzyme-DNA cleavage complex, leading to lethal double-strand breaks. Others are competitive inhibitors that interfere with ATP or DNA binding. While specific studies on this compound are lacking, the established activity of related heterocyclic compounds against these targets suggests it as a plausible mechanism of action.

Bacterial efflux pumps are membrane transporters that actively extrude a wide range of substrates, including antibiotics, from the cell, thereby conferring multidrug resistance (MDR). nih.gov The inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics.

Studies have shown that certain thiazole and thiazolidinedione derivatives can potentiate the activity of antibiotics like norfloxacin (B1679917) against Staphylococcus aureus strains that overexpress the NorA efflux pump. nih.gov The NorA pump is a member of the Major Facilitator Superfamily (MFS) and contributes to resistance against hydrophilic fluoroquinolones and various biocides. While the derivatives themselves may show little intrinsic antibacterial activity, they can act as efflux pump inhibitors (EPIs), reducing the minimum inhibitory concentration (MIC) of the co-administered antibiotic. nih.gov Molecular docking simulations have supported the interaction of these thiazole derivatives with the NorA pump. nih.gov This suggests that this compound could potentially modulate microbial resistance by interfering with these critical efflux systems.

Many pathogenic bacteria form biofilms, which are structured communities of cells encased in a self-produced polymeric matrix. Biofilms protect bacteria from antibiotics and host immune responses, making them a significant challenge in clinical settings. nih.gov The formation and regulation of biofilms are often controlled by a cell-to-cell communication system called quorum sensing (QS).

Thiazolidin-4-one derivatives have demonstrated significant potential as anti-biofilm agents. nih.gov They can act at different stages of biofilm development. Some derivatives inhibit the initial adhesion of bacteria to surfaces, a critical first step. Others are capable of disrupting established, mature biofilms. For instance, certain 2-(benzylidenehydrazono)thiazolidin-4-one derivatives showed 70% to 80% inhibition of biofilm formation in S. epidermidis.

The anti-biofilm activity is often linked to the inhibition of QS systems. In Pseudomonas aeruginosa, QS relies on signaling molecules like N-acyl homoserine lactones (AHLs) to coordinate the expression of virulence factors and biofilm-related genes. Thiazolidinone-based compounds have been shown to inhibit QS pathways, such as the Las system in P. aeruginosa, thereby reducing the production of virulence factors and preventing biofilm formation.

Table 1: Research Findings on Anti-Biofilm Activity of Thiazolidinone Derivatives This table is interactive. You can sort and filter the data.

Compound ClassTarget OrganismEffectObserved InhibitionReference
2-(benzylidenehydrazono)thiazolidin-4-onesS. epidermidisInhibition of biofilm formation70-80% at 40 µM
2-iminothiazolidin-4-one derivativeAcinetobacter baumanniiDecreased biofilm viabilityViability reduced to 45% at 8x MIC
Thiazolidin-4-one-1,3,5-triazine hybridsS. aureusModerate anti-biofilm activityMIC = 31.25-62.5 µg/mL
Thiazolidin-4-one-thiazole hybridsP. aeruginosaInhibition of biofilm formation>50% reduction at MIC

Cellular Processes and Signaling Pathway Perturbation in Disease Models (In Vitro)

In vitro studies using various cell lines have revealed that thiazolidinone derivatives can perturb multiple cellular processes and signaling pathways, particularly in the context of cancer. These compounds have been shown to exert cytotoxic and anti-proliferative effects against a range of cancer cell lines.

Research on certain 4-thiazolidinone derivatives demonstrated a dose-dependent decrease in the metabolic activity of human neuroblastoma (SH-SY5Y), epithelial lung carcinoma (A549), and colorectal adenocarcinoma (CACO-2) cell lines. The mechanisms underlying this cytotoxicity can vary. Some derivatives induce apoptosis, as evidenced by a significant increase in caspase-3 activity. Others appear to act through reactive oxygen species (ROS)-independent pathways.

Furthermore, specific signaling pathways have been identified as targets. For example, certain 4-thiazolidinone derivatives have been shown to be potent inhibitors of Matrix Metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix and implicated in tissue damage and cancer metastasis. The same study also observed that the most potent MMP-9 inhibitors could decrease the expression of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates inflammation, cell survival, and proliferation. In other studies, 4-thiazolidinone derivatives were evaluated as inhibitors of growth factor receptors, such as VEGFR-2, which is crucial for angiogenesis.

Table 2: In Vitro Effects of Thiazolidinone Derivatives on Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound DerivativeCell LineObserved EffectIC₅₀ ValueReference
5-(3,4,5-trimethoxybenzylidene) TZDMCF-7 (Breast Cancer)Inhibition of proliferation1.27 µM
5-(3,4,5-trimethoxybenzylidene) TZDMDA-MB-231 (Breast Cancer)Inhibition of proliferation1.50 µM
Thiazolidin-4-one derivative 25eHCT-116 (Colon Cancer)Cytotoxicity8.91 µM
Thiazolidin-4-one derivative 25eA549 (Lung Cancer)Cytotoxicity11.73 µM
Thiazolidin-4-one derivative 25cHepG2 (Liver Cancer)Cytotoxicity0.24 µM
Thiazolidin-4-one derivative 4A549 (Lung Cancer)Apoptosis induction0.35 µM

Apoptosis Induction Pathways via Caspase Activation or Mitochondrial Dysfunction

The induction of apoptosis, or programmed cell death, is a key mechanism for the anticancer activity of many therapeutic compounds. Thiazolidinone derivatives have been shown to trigger this process in various cancer cell lines through multiple pathways. nih.gov Research indicates that certain 4-thiazolidinone derivatives can induce apoptosis through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. nih.gov

A hallmark of the intrinsic pathway is the disruption of the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors like cytochrome C into the cytoplasm. nih.gov This event subsequently activates a cascade of effector caspases. Studies on 4-thiazolidinone derivatives have demonstrated their ability to reduce mitochondrial membrane potential and activate initiator caspases-8 and -9, as well as effector caspase-7. nih.gov The activation of caspase-3, a key executioner caspase, is also a common finding in cells treated with related compounds, leading to the cleavage of critical cellular substrates like poly (ADP-ribose) polymerase (PARP) and ultimately, cell death. mdpi.com Furthermore, the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) can be modulated by these compounds, further promoting mitochondrial dysfunction and apoptosis. mdpi.com

Cell Cycle Arrest Mechanisms (e.g., Cyclin-Dependent Kinase Modulation)

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a fundamental characteristic of cancer. Thiazolidinone compounds have been identified for their ability to interfere with cell cycle progression, often leading to arrest at specific phases.

One study on related thiazolidin compounds, specifically 5-(2,4-dihydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin (DBPT), demonstrated a time-dependent accumulation of cancer cells in the G2/M phase of the cell cycle. nih.gov This arrest was associated with the modulation of key regulatory proteins, including a decrease in cyclin B1 and cdc25C levels. nih.gov The inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle phase transitions, is a critical mechanism. nih.gov For instance, the cyclin E-CDK2 complex is a major regulator of the G1-S transition, and its inhibition can lead to G1 arrest. nih.gov In some cancer cell lines, treatment with related compounds has been shown to up-regulate CDK inhibitors like p21, which can bind to and inhibit the activity of CDK2 and Cdc2 complexes, contributing to G2/M arrest. mdpi.com This effect can occur independently of p53 status, a crucial factor in cancer therapy. mdpi.com

Table 1: Effect of Thiazolidin Compounds on Cell Cycle Regulatory Proteins

Compound Cell Line Effect Associated Protein Modulation Reference
DBPT Human non-small-cell lung and colon cancer G2/M Arrest ↓ Cyclin B1, ↓ cdc25C, ↑ Phosphorylated Histone H3 nih.gov

Autophagy Regulation and Its Molecular Determinants

Autophagy is a cellular degradation and recycling process crucial for maintaining homeostasis. It involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic components and deliver them to lysosomes for breakdown. nih.gov The regulation of autophagy is complex, involving numerous autophagy-related (ATG) genes and signaling pathways, such as the mTOR and PI3K/AKT pathways. nih.govnih.gov

While direct studies on this compound's effect on autophagy are limited, the broader class of thiazolidinone derivatives has been implicated in modulating this process. The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and its inhibition is known to induce autophagy. nih.gov Some thiazolidinone derivatives have been shown to exert their effects by targeting this very pathway. nih.gov The process begins with an induction signal, often triggered by cellular stress, which activates kinase complexes that drive the formation of the initial autophagosome membrane, or phagophore. nih.gov Key proteins such as Beclin1 and the class III PI3K, Vps34, are essential for this nucleation step. nih.gov The subsequent elongation and maturation of the autophagosome are also tightly regulated, and disruptions in this pathway can affect cell survival and response to therapy.

Angiogenesis Modulation Through Vascular Endothelial Growth Factor (VEGF) Pathway Interference

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. researchgate.netmdpi.com The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are primary mediators of this process. researchgate.netcurehht.org The binding of VEGF-A to its receptor, VEGFR-2, triggers downstream signaling that promotes endothelial cell proliferation, migration, and tube formation. mdpi.comcurehht.org

Thiazolidinediones (TZDs), a related class of compounds, are known to modulate the expression of various genes, including VEGF. nih.gov Some studies have shown that TZDs can, paradoxically, enhance the expression of VEGF and its co-receptor neuropilin-1 in certain non-small-cell lung cancer cells. nih.gov However, other research highlights the potential for different thiazolidinone derivatives to act as anti-angiogenic agents by inhibiting VEGFR-2 tyrosine kinase activity. researchgate.net For instance, new TZD derivatives were found to induce endothelial cell migration and tube formation by up-regulating angiogenic molecules like VEGF-A and interleukin 8. nih.gov This suggests that the effect of thiazolidinone-based compounds on the VEGF pathway can be complex and context-dependent, potentially involving different mechanisms of action.

Inflammatory Mediator Modulation (e.g., Cytokine Production, NF-κB Pathway)

Chronic inflammation is closely linked to the development and progression of various diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory mediators, including cytokines like TNF-α and interleukins (IL-1β, IL-6), as well as enzymes such as iNOS and COX-2. tums.ac.irmdpi.comnih.gov

Thiazolidinone derivatives have demonstrated significant anti-inflammatory properties by targeting the NF-κB pathway. tums.ac.irumsha.ac.ir In studies using lipopolysaccharide (LPS)-stimulated macrophage cells (a common model for inflammation), certain novel thiazolidinone derivatives effectively suppressed the production of nitric oxide (NO) and the expression of iNOS and COX-2. tums.ac.ir This suppression was linked to the inhibition of NF-κB activation. tums.ac.ir The mechanism involves preventing the degradation of the IκBα inhibitor, which otherwise allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. umsha.ac.ir By inhibiting NF-κB, these compounds can significantly reduce the levels of inflammatory cytokines, highlighting their therapeutic potential for inflammation-associated disorders. tums.ac.irnih.gov

Table 2: Anti-inflammatory Activity of a Thiazolidinone Derivative

Cell Line Stimulant Compound Effect Reference
RAW 264.7 Macrophages LPS Thiazolidinone Derivative B ↓ NO, ↓ iNOS, ↓ COX-2, ↓ NF-κB p65 tums.ac.ir

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of therapeutic compounds. For the thiazolidin-2-one scaffold, research has focused on how different chemical groups substituted at various positions on the core structure influence biological activity.

Impact of Substituents on the Phenyl Ring on Molecular Interactions

The phenyl ring attached to the imino group at the 4-position of the thiazolidin-2-one core provides a critical site for modification. The nature and position of substituents on this ring can dramatically alter the compound's electronic properties, steric profile, and hydrogen-bonding capacity, thereby influencing its interaction with biological targets.

For example, in the context of antibacterial activity, studies on related 4-thiazolidinone derivatives have shown that the presence of an electron-donating methoxy (B1213986) (-OCH3) group at the para-position (position 4) of the phenyl ring resulted in maximum activity against tested bacterial strains. ekb.eg Conversely, compounds bearing electron-withdrawing groups like chloro (-Cl) or fluoro (-F) at the same position did not show improved antibacterial efficacy. ekb.eg In the context of antitubercular activity, however, the presence of an electron-withdrawing group on the benzylidene ring at a different position of the thiazolidinone core was found to enhance activity. ekb.eg This demonstrates that the impact of a substituent is highly dependent on both its electronic nature and the specific biological target being assayed. These findings underscore the importance of systematic modification of the phenyl ring to fine-tune the pharmacological profile of this compound derivatives for specific therapeutic applications.

Role of the Thiazolidinone Heterocycle in Biological Target Binding

The thiazolidinone core is a crucial pharmacophore that facilitates a variety of interactions with biological targets. This five-membered ring, containing sulfur and nitrogen atoms, serves as a versatile scaffold for molecular recognition. orientjchem.orgnih.gov The specific atoms within the ring and the attached functional groups are key to its binding capabilities.

The biological activity of thiazolidinone derivatives is highly dependent on the molecular structure, particularly the nature of the substituents at positions 2, 3, 4, and 5 of the heterocyclic ring. mdpi.com The core structure of this compound features a carbonyl group at position 2, an imino group at position 4, and a phenyl ring attached to the imino group. This arrangement allows for multiple points of interaction with protein targets.

Key Interaction Points of the Thiazolidinone Heterocycle:

Hydrogen Bonding: The nitrogen atom at position 3 and the carbonyl oxygen at position 2 can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. These interactions are fundamental for anchoring the molecule within the active site of enzymes or the binding pocket of receptors. aip.org

Van der Waals Forces and Hydrophobic Interactions: The heterocyclic ring itself and the attached phenyl group can engage in van der Waals forces and hydrophobic interactions with nonpolar residues of a protein target. The phenylimino moiety, in particular, contributes significantly to these hydrophobic interactions. researchgate.net

Coordination with Metal Ions: The sulfur and nitrogen atoms in the thiazolidinone ring can potentially coordinate with metal ions present in the active sites of metalloenzymes, a common mechanism for enzyme inhibition.

The thiazolidinone scaffold has been identified as a binder for a range of protein targets, demonstrating its versatility. Molecular docking studies on various thiazolidinone derivatives have indicated potential binding to enzymes such as cyclooxygenase-2 (COX-2), DNA gyrase, and vascular endothelial growth factor receptor 2 (VEGFR2). aip.orgnih.govnih.gov For instance, in the context of COX-2 inhibition, the thiazolidinone core can fit into the enzyme's active site, with substituents on the ring forming specific interactions that determine selectivity and potency. nih.gov

Table 1: Potential Molecular Interactions of the Thiazolidinone Heterocycle

Interaction Type Involved Atoms/Groups in Thiazolidinone Core Potential Interacting Residues in Proteins
Hydrogen Bond Donor N-H at position 3 Aspartate, Glutamate, Serine
Hydrogen Bond Acceptor C=O at position 2, Imino Nitrogen Arginine, Lysine, Histidine, Serine, Threonine
Hydrophobic Interactions Thiazolidinone ring, Phenyl group Leucine, Isoleucine, Valine, Phenylalanine
π-π Stacking Phenyl ring Phenylalanine, Tyrosine, Tryptophan, Histidine

Stereochemical Influence of the (E)-Configuration on Mechanism

The stereochemistry of a molecule is critical in determining its biological activity, as interactions with chiral biological macromolecules like proteins and nucleic acids are often highly specific. For this compound, the exocyclic carbon-nitrogen double bond (C=N) at position 4 gives rise to geometric isomerism, resulting in (E) and (Z) configurations. The "(E)" designation (from the German entgegen, meaning opposite) indicates that the higher-priority substituents on each atom of the double bond are on opposite sides.

Research on related iminothiazolidinone structures has shown that different isomers can possess vastly different biological activities. For example, studies on similar 5-ylidene-4-thiazolidinones have highlighted the crucial impact of the substituent's geometry at the C5 position on pharmacological effects. nih.gov While direct studies on the (E)/(Z) isomerism of this compound are not extensively detailed in the provided results, the principles of stereoselectivity are broadly applicable.

Influence of the (E)-Configuration:

Receptor/Enzyme Fit: The (E)-isomer will have a distinct geometric shape compared to the (Z)-isomer. This shape may be more complementary to the binding site of a specific protein, leading to higher affinity and activity. The orientation of the phenyl ring relative to the thiazolidinone core is fixed, which can either facilitate or hinder the molecule's entry and proper alignment within a binding pocket.

Tautomeric Stability: Theoretical studies on related 2-(arylimino)thiazolidin-4-one compounds have investigated the stability of different tautomeric forms (imino vs. amino). researchgate.netscilit.com The geometry of the exocyclic double bond can influence this equilibrium. Computational studies have indicated that for some derivatives, the phenylimino tautomer, which contains the C=N bond, is the more favorable form. researchgate.netscilit.com

Pharmacokinetic Properties: Stereochemistry can also influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, although specific data for this compound is not available.

In essence, the (E)-configuration is not merely a structural detail but a critical determinant of the molecule's biological profile, governing its ability to interact effectively with specific cellular components.

Target Identification and Validation Using Proteomics and Chemoproteomics Approaches

Identifying the direct molecular targets of a bioactive compound is essential for understanding its mechanism of action and potential therapeutic applications. Chemical proteomics has emerged as a powerful set of techniques for this purpose, allowing for the unbiased identification of protein-small molecule interactions within a complex biological system. nih.govmdpi.com

Affinity Chromatography and Mass Spectrometry for Protein Target Identification

Affinity chromatography coupled with mass spectrometry (MS) is a cornerstone of chemical proteomics for target identification. nih.gov This approach, often categorized as a compound-centric chemical proteomics (CCCP) method, uses a modified version of the small molecule to "fish" for its binding partners in a cell lysate. mdpi.com

The general workflow for this compound would be as follows:

Probe Synthesis: The parent compound, this compound, would be chemically modified to create an affinity probe. This involves attaching a linker arm to a position on the molecule that does not interfere with its biological activity. The other end of the linker is functionalized with a reactive group (e.g., an alkyne for "click chemistry") or a high-affinity tag like biotin.

Affinity Purification: The probe is immobilized on a solid support (e.g., streptavidin beads if biotinylated). This "bait" is then incubated with a complex protein mixture, such as a cell or tissue lysate. Proteins that specifically bind to the this compound moiety will be captured and retained on the support, while non-binding proteins are washed away.

Elution and Identification: The captured proteins are eluted from the support. They are then typically separated by gel electrophoresis and subjected to in-gel digestion (e.g., with trypsin) to generate smaller peptides.

Mass Spectrometry: The resulting peptide mixture is analyzed by high-resolution mass spectrometry (e.g., LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, generating a "fingerprint" that can be matched against protein databases to identify the captured proteins. nih.gov

This technique has been successfully used to identify targets for a wide range of small molecules, including kinase inhibitors like lapatinib. nih.gov For thiazolidinone derivatives, in silico methods have predicted targets like COX-2, acetylcholinesterase, and aldose reductase, which could be validated using this experimental approach. nih.gov

Table 2: Hypothetical Affinity Chromatography-MS Workflow for Target ID

Step Description Key Consideration
1. Probe Design Synthesis of a biotinylated or clickable analog of this compound. Linker attachment site must not disrupt binding activity.
2. Protein Capture Incubation of the immobilized probe with cell lysate. Use of control beads (without the probe) to identify non-specific binders.
3. Elution Release of bound proteins from the affinity matrix. Elution conditions must be effective without denaturing proteins excessively.
4. Protein Digestion Enzymatic cleavage of proteins into peptides using trypsin. Complete digestion is necessary for good sequence coverage.
5. LC-MS/MS Analysis Separation and mass analysis of peptides to determine their sequences. High-resolution MS is required for accurate protein identification.
6. Data Analysis Matching peptide fragmentation data against protein sequence databases. Bioinformatic analysis to rank and validate potential target proteins.

Chemical Genetics and Gene Expression Profiling for Pathway Mapping

While proteomics identifies direct binding partners, chemical genetics and gene expression profiling provide a broader view of the compound's impact on cellular pathways.

Chemical Genetics: This approach uses small molecules as tools to perturb protein function, similar to how classical genetics uses mutations. By observing the phenotypic consequences of treating cells with this compound, researchers can infer the function of its target. For example, if the compound causes cell cycle arrest, its target is likely involved in cell cycle regulation. mdpi.com Comparing the effects of the compound to the known effects of gene knockouts or other drugs can help narrow down the possibilities.

Gene Expression Profiling: This technique, often performed using DNA microarrays or RNA-sequencing (RNA-Seq), measures the changes in the expression levels of thousands of genes simultaneously after treating cells with the compound.

Mechanism of Action: A drug that inhibits a specific protein in a signaling pathway will cause a characteristic change in the expression of downstream genes. For instance, studies on other 4-thiazolidinone derivatives have shown they can affect the expression of cytochrome P450 genes. mdpi.com

Pathway Analysis: The list of up- and down-regulated genes can be analyzed using bioinformatics tools to identify which cellular pathways are most significantly affected. This can reveal the compound's mechanism of action even if the direct target is unknown. For example, network pharmacology, a related in silico approach, has been used to predict that certain compounds target the MAPK signaling pathway, which was later confirmed by immunoblotting. mdpi.com

Target Validation: If a target has been putatively identified (e.g., by affinity chromatography), gene expression profiling can offer validation. Knocking down the proposed target gene using RNAi should, in theory, produce a gene expression signature that mimics the one produced by the compound.

Together, these methods provide a multi-pronged strategy to move from a bioactive compound to a validated molecular target and a comprehensive understanding of its effects on cellular biology.

Applications of 4 E Phenylimino Thiazolidin 2 One in Materials Science

Integration into Polymeric Materials for Functional Applications

The incorporation of heterocyclic moieties into polymer chains is a common strategy to imbue the resulting materials with specific functions. For 4-[(E)-Phenylimino]-thiazolidin-2-one, this remains a theoretical prospect rather than an established practice.

Currently, there is no specific research available detailing the copolymerization of this compound. The development of a suitable monomer from this compound would first require synthetic modification, such as the addition of a polymerizable group (e.g., a vinyl or acrylic moiety). Such a monomer could then potentially be copolymerized with standard monomers like styrene or methyl methacrylate to integrate the thiazolidinone unit into a larger polymer backbone. This would be a necessary first step to study the influence of this specific heterocycle on the bulk properties of materials.

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This structure is the basis for their electronic and optical properties. While there is significant research into conjugated polymers containing various heterocyclic units, there are no available studies on the synthesis or properties of conjugated polymers that specifically incorporate the this compound unit. anl.govrsc.org

Optoelectronic Properties and Potential in Device Fabrication

The potential of this compound in optoelectronics is speculative and would depend on its intrinsic electronic and photophysical properties, which have not been extensively studied in a materials context.

A material's potential as a semiconductor is fundamentally linked to its electronic structure, particularly the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.orgaps.orgrsc.org While there is no direct research on the semiconducting properties of polymers derived from this compound, computational studies have been performed on the isomeric compound class, 2-(Arylimino)thiazolidin-4-ones. These studies provide insight into the fundamental electronic properties of the iminothiazolidinone scaffold. distantreader.orgresearchgate.net

Density Functional Theory (DFT) calculations have been used to determine the HOMO and LUMO energies and the resulting energy gap (ΔE). A smaller energy gap is generally indicative of higher reactivity and is a key characteristic of semiconducting materials. researchgate.net The data for a series of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds are presented below. It is important to note that this data is for a different, though related, molecular structure.

CompoundSubstituent (R)EHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
2a-H-6.01-1.804.21
2b-CH3-5.92-1.784.14
2c-OCH3-5.88-1.724.16
2d-NO2-6.61-2.993.62
2e-Cl-6.17-2.024.15

Data adapted from computational studies on 2-(Arylimino)thiazolidin-4-one isomers. distantreader.orgresearchgate.net

This theoretical data suggests that modifying the phenylimino group can tune the electronic properties of the core structure. For instance, the addition of an electron-withdrawing nitro group (-NO₂) significantly lowers both HOMO and LUMO levels and reduces the energy gap, a desirable trait for developing n-type semiconductor materials. researchgate.net However, without experimental data on polymers incorporating the this compound structure, any discussion of charge transport mechanisms remains speculative. researchgate.net

Photochromic and thermochromic materials are compounds that change color reversibly upon exposure to light or heat, respectively. This behavior is of interest for applications such as smart windows, data storage, and sensors. There is currently no scientific literature available that investigates the photochromic or thermochromic properties of this compound or any related polymers.

Luminescent materials are crucial for the development of emissive displays (OLEDs), lighting, and sensors. The fluorescence and phosphorescence properties of a compound are determined by its ability to absorb light and then re-emit it at a longer wavelength. At present, there are no research findings or data on the fluorescence or luminescence properties of this compound, either as a discrete molecule or as a component within a larger polymeric system.

Thin Film Formation and Surface Functionalization

The ability to form uniform thin films and modify surfaces is critical for the development of advanced materials and devices. The unique chemical structure of this compound makes it a candidate for these applications.

While specific research on the thin film deposition of this compound is limited, several techniques commonly used for organic materials could be applicable. The choice of deposition method would depend on factors such as the desired film thickness, uniformity, and the substrate being used.

Physical Vapor Deposition (PVD): This technique involves the sublimation of the material in a vacuum, followed by its condensation onto a substrate. PVD methods, such as thermal evaporation, are well-suited for organic molecules that can be sublimed without decomposition. The planarity and relatively low molecular weight of this compound suggest it may be a suitable candidate for PVD.

Spin Coating: This solution-based technique is widely used for depositing thin films from a solution onto a flat substrate. The solubility of this compound in appropriate organic solvents would be a key factor for the successful application of this method. Spin coating offers a cost-effective and scalable approach to producing uniform films over large areas.

Deposition TechniquePrinciplePotential Suitability for this compound
Physical Vapor Deposition (PVD) Sublimation of material in vacuum and condensation on a substrate.Potentially suitable due to the compound's planarity and likely volatility under vacuum.
Spin Coating Centrifugal force spreads a solution of the material over a substrate.Dependent on the compound's solubility in suitable organic solvents.
Langmuir-Blodgett Technique Deposition of monomolecular layers from a liquid-air interface onto a solid substrate.Could be explored if the molecule exhibits amphiphilic character upon suitable modification.

Chemical grafting or physical coating methods can be employed to attach molecules like this compound to a substrate. This can alter the surface energy, wettability, and biocompatibility of the material. Improved adhesion is critical in applications such as protective coatings, biomedical implants, and electronic devices.

Surface PropertyPotential Influence of this compoundApplication Area
Adhesion The polar nature of the molecule could enhance adhesion to various substrates.Coatings, Composites
Wettability The aromatic and heterocyclic rings can be tailored to create hydrophobic or hydrophilic surfaces.Self-cleaning surfaces, Biomedical devices
Biocompatibility Thiazolidinone scaffolds are found in some bioactive molecules, suggesting potential for biocompatible coatings.Medical implants, Biosensors

Application in Supramolecular Gels and Liquid Crystals

The rigid and planar structure of this compound is a key feature that suggests its potential use in the formation of supramolecular gels and liquid crystals.

Supramolecular Gels: Low-molecular-weight gelators (LMWGs) self-assemble in a solvent to form a three-dimensional network that immobilizes the solvent, resulting in a gel. The assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Nitrogen-containing heterocyclic compounds are known to act as effective LMWGs ub.edunih.gov. The presence of hydrogen bond donors and acceptors, as well as the aromatic phenyl ring in this compound, could facilitate the necessary intermolecular interactions for gel formation in appropriate solvents.

Liquid Crystals: Molecules that exhibit liquid crystalline phases, or mesophases, possess a combination of order and mobility. Rod-shaped or disc-shaped molecules are typical candidates for forming liquid crystals. While there is no direct report on the liquid crystalline behavior of this compound, related heterocyclic compounds, such as some arylaldoxime esters, have been shown to exhibit such properties scielo.br. The elongated and rigid nature of the this compound molecule suggests that it, or its derivatives with long alkyl chains, could potentially display thermotropic or lyotropic liquid crystalline behavior.

PropertyDriving Forces / Structural FeaturesPotential of this compound
Supramolecular Gelation Hydrogen bonding, π-π stacking, van der Waals interactions.The molecule contains N-H and C=O groups for hydrogen bonding and a phenyl ring for π-π stacking.
Liquid Crystallinity Molecular rigidity, anisotropic shape (rod-like or disc-like).The planar and elongated structure of the molecule is conducive to forming ordered phases.

Development of Self-Healing Materials Incorporating Iminothiazolidinone Moieties

A significant area of potential for this compound is in the development of self-healing polymers. This is primarily due to the presence of the imine (C=N) bond in its structure.

Self-healing materials have the intrinsic ability to repair damage. One common approach to designing such materials is through the incorporation of dynamic covalent bonds. These are reversible chemical bonds that can break and reform under specific stimuli, such as heat or light, allowing the material to mend itself.

The imine bond is a well-known dynamic covalent bond that can undergo reversible formation and hydrolysis, as well as transimination reactions. By incorporating the this compound moiety into a polymer backbone or as a cross-linker, it may be possible to create a network that can be reversibly broken and reformed. When a crack forms in such a material, a stimulus (e.g., heat) could promote the reversible imine chemistry, leading to the reformation of bonds across the damaged interface and thus healing the material.

Dynamic ChemistryReversibility MechanismRelevance to this compound
Imine Chemistry Reversible formation/hydrolysis and transimination.The phenylimino group is an imine and can participate in these reversible reactions.
Hydrogen Bonding Reversible association and dissociation of hydrogen bonds.The N-H and C=O groups can form reversible hydrogen bonds, contributing to self-healing.

The development of self-healing materials based on the iminothiazolidinone scaffold could lead to more durable and reliable coatings, adhesives, and structural components with extended service lifetimes.

Catalytic and Ligand Applications of 4 E Phenylimino Thiazolidin 2 One

Applications in Green Oxidation and Reduction Reactions:The scientific literature does not appear to contain any studies on the application of 4-[(E)-Phenylimino]-thiazolidin-2-one in the context of green oxidation and reduction reactions.

Due to the lack of available research and data, it is not possible to provide a detailed and informative article on the catalytic and ligand applications of this compound at this time. The creation of data tables and detailed research findings is unachievable without primary or secondary research sources. Further investigation into this specific compound would be required to generate the content as outlined.

Design of Heterogeneous Catalysts Incorporating this compound

The development of heterogeneous catalysts is a cornerstone of green chemistry, aiming to simplify catalyst-product separation, enhance catalyst stability, and enable continuous flow processes. While specific examples of heterogeneous catalysts based on the this compound scaffold are not extensively documented in publicly available literature, the principles for their design can be extrapolated from established methodologies for immobilizing organic molecules on solid supports.

The core strategy involves the functionalization of the this compound molecule to allow for its covalent attachment to a solid support or its incorporation into a polymer matrix. The phenyl group and the thiazolidinone ring offer potential sites for such functionalization.

Immobilization Strategies:

Several approaches can be envisioned for the immobilization of this compound:

Functionalization of the Phenyl Ring: A common strategy involves introducing a reactive functional group onto the phenyl ring, such as a vinyl, chloro, or amino group. This functionalized derivative can then be co-polymerized with other monomers to create a polymer-supported catalyst. Alternatively, it can be grafted onto a pre-functionalized solid support like silica (B1680970) gel or a polymer resin.

Modification of the Thiazolidinone Core: While potentially more challenging without disrupting the core structure, modification at the N-3 position of the thiazolidinone ring could provide a tethering point for immobilization.

Choice of Solid Support:

The choice of the solid support is crucial and depends on the intended application. Common supports include:

Inorganic Supports: Silica (SiO2), alumina (B75360) (Al2O3), and magnetic nanoparticles (e.g., Fe3O4) are popular choices due to their high surface area, mechanical stability, and chemical inertness. polimi.it The surface of these materials can be readily functionalized with silane (B1218182) coupling agents to provide anchor points for the organic catalyst. For instance, a study on the synthesis of 2,3-disubstituted thiazolidin-4-ones highlighted the enhanced catalytic potential of protic acids when adsorbed on silica gel. nih.gov

Polymeric Supports: Polystyrene, polyethylene (B3416737) glycol (PEG), and other polymers can be used to create a catalyst-in-a-polymer matrix. researchgate.net These supports can offer a more flexible and tunable environment for the catalytic center.

Illustrative Design of a Silica-Supported Catalyst:

A hypothetical design for a silica-supported this compound catalyst could involve the following steps:

Synthesis of a Functionalized Ligand: A derivative of this compound bearing a trialkoxysilyl group on the phenyl ring would be synthesized.

Immobilization: This functionalized ligand would then be reacted with activated silica gel, leading to the formation of covalent Si-O-Si bonds and the immobilization of the thiazolidinone moiety on the silica surface.

The resulting heterogeneous catalyst would possess the presumed catalytic sites of the thiazolidinone ring, now anchored to a solid, easily recoverable support.

Potential Catalytic Applications and Performance:

Given the known catalytic activities of related thiazolidinone derivatives, heterogeneous catalysts based on this compound could potentially be active in a range of organic transformations. One such application could be in condensation reactions, such as the Knoevenagel condensation, where the basic nitrogen of the imino group could act as a catalytic site. biointerfaceresearch.com

The performance of such a heterogeneous catalyst would be evaluated based on several parameters, including:

Catalytic Activity: Measured by the yield of the product under specific reaction conditions.

Selectivity: The ability to catalyze the desired reaction over side reactions.

Reusability: The number of times the catalyst can be recycled without a significant loss in activity.

The following data tables illustrate the potential research findings for such a heterogeneous catalyst in a model reaction, such as the Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound.

Table 1: Catalytic Activity of a Hypothetical Silica-Supported this compound Catalyst in a Knoevenagel Condensation

EntryAldehydeActive Methylene CompoundCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeMalononitrile2Ethanol80492
24-NitrobenzaldehydeMalononitrile2Ethanol80298
34-MethoxybenzaldehydeMalononitrile2Ethanol80685
4BenzaldehydeEthyl Cyanoacetate2Toluene110888

Table 2: Reusability of the Hypothetical Silica-Supported Catalyst

CycleYield (%)
198
297
396
495
593

These tables are illustrative and represent the type of data that would be generated to characterize the performance of a newly designed heterogeneous catalyst. Further research is required to synthesize and evaluate the actual catalytic properties of heterogeneous systems incorporating this compound.

Environmental Applications and Sensing Technologies

Chemosensor Development for Specific Analytes

The development of chemosensors is an active area of research, and while some thiazolidine (B150603) derivatives have been incorporated into sensor design, specific applications of 4-[(E)-Phenylimino]-thiazolidin-2-one are not reported.

No literature was identified that describes the synthesis or application of this compound as a fluorescent probe for the detection of cations, anions, or neutral molecules.

While there are examples of chromogenic sensors based on related heterocyclic rings like thiazolidine-2,4-dione for detecting ions such as Li+, there is no evidence to suggest that this compound has been developed or utilized as a chromogenic sensor for environmental monitoring. scholaris.ca

Biofilm Control in Industrial and Environmental Systems

The broader family of thiazolidin-4-ones has shown promise as potential antibiofilm agents. nih.gov Studies on certain thiazolidinone derivatives have demonstrated their ability to inhibit biofilm formation and exhibit bactericidal activity against mature biofilms of bacteria like Staphylococcus aureus. nih.gov These findings suggest that the thiazolidinone scaffold could be a valuable starting point for developing new agents to combat biofilm-related issues in industrial and environmental settings. However, specific research and efficacy data for this compound in biofilm control are not present in the current body of scientific literature.

Advanced Analytical Methodologies for Studying 4 E Phenylimino Thiazolidin 2 One

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation of 4-[(E)-Phenylimino]-thiazolidin-2-one from reaction mixtures and for the assessment of its purity. The choice of chromatographic technique is dictated by the specific analytical challenge, from routine purity checks to the isolation of isomers.

High-Performance Liquid Chromatography (HPLC) is the most common method for the quantitative analysis and purity assessment of this compound. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is typically employed.

Research Findings: Studies on analogous thiazolidinone derivatives have demonstrated the efficacy of C8 and C18 columns for their separation. nih.gov A typical mobile phase consists of a gradient mixture of an aqueous component (often with a small percentage of an acid like trifluoroacetic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. nih.gov Detection is commonly performed using a UV detector, as the aromatic and imino functionalities of the molecule provide strong chromophores. For instance, a study on similar (Z)-5-benzylidenethiazolidine-2,4-diones reported detection at a wavelength of 240 nm. nih.gov

The quantitative analysis of this compound would involve the creation of a calibration curve using standards of known concentration to determine the amount of the compound in a sample. Furthermore, HPLC is crucial for the separation of potential (Z)-isomers that may form during synthesis. The distinct spatial arrangement of the phenylimino group in the (E) and (Z) isomers can lead to differences in their interaction with the stationary phase, allowing for their separation and quantification.

ParameterTypical Value/Condition
Stationary Phase Reversed-Phase C8 or C18
Mobile Phase Acetonitrile/Water or Methanol/Water (often with 0.1% TFA)
Detection UV-Vis (e.g., 240 nm)
Flow Rate 0.5 - 2.0 mL/min
Application Quantitative Analysis, Purity Determination, Isomer Separation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility and could potentially degrade at the high temperatures used in GC, this technique is highly valuable for identifying volatile byproducts from its synthesis or volatile degradation products.

Research Findings: The application of GC-MS in the analysis of related heterocyclic compounds, such as Benazolin, has been successful in identifying and quantifying trace impurities. aidic.it For this compound, GC-MS could be employed to detect residual solvents from the synthesis or starting materials like aniline. The mass spectrometer provides definitive identification of these volatile components based on their unique fragmentation patterns. In cases where the analyte is not sufficiently volatile, derivatization to a more volatile species, such as a trimethylsilyl (B98337) derivative, can be performed, although this is more common for compounds with polar functional groups like hydroxyls. ajrconline.org

ParameterTypical Value/Condition
Column Capillary column (e.g., DB-5ms)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Temperature Program Ramped from a low initial temperature to a high final temperature
Detection Mass Spectrometry (Electron Ionization)
Application Analysis of volatile impurities, residual solvents, and degradation products

Supercritical Fluid Chromatography (SFC) has emerged as a "greener" and often faster alternative to preparative HPLC for the purification of chemical compounds. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com Using supercritical carbon dioxide as the primary mobile phase, modified with a small amount of an organic solvent like methanol, SFC can efficiently separate complex mixtures. americanpharmaceuticalreview.com

Research Findings: SFC is particularly advantageous for preparative scale purification due to the ease of removing the CO2 from the collected fractions, which significantly reduces the time required for solvent evaporation. americanpharmaceuticalreview.comyoutube.com This technique has been successfully used for both achiral and chiral separations in the pharmaceutical industry. americanpharmaceuticalreview.com For this compound, preparative SFC would be an excellent choice for isolating the pure (E)-isomer from a mixture containing the (Z)-isomer or other impurities. The orthogonality of SFC to reversed-phase HPLC means that it can often provide a different separation selectivity, resolving impurities that may co-elute in an HPLC system. chromatographytoday.com Both achiral and chiral stationary phases can be used in SFC, offering a wide range of selectivities for method development. americanpharmaceuticalreview.com

ParameterTypical Value/Condition
Mobile Phase Supercritical CO2 with an organic modifier (e.g., Methanol)
Stationary Phase Various, including Diol, Chiralcel OD-H, etc. americanpharmaceuticalreview.com
Detection UV-Vis, Mass Spectrometry
Application Preparative purification, Isomer isolation

Mass Spectrometry for Structural Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a cornerstone for the structural elucidation of organic molecules. It provides information about the molecular weight and, through fragmentation, the structural components of the analyte.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This allows for the determination of the elemental composition of the molecule.

Research Findings: For this compound (C9H8N2OS), the theoretical monoisotopic mass of the protonated molecule [M+H]+ can be calculated with high precision. An experimental HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the compound's elemental formula. For instance, in a study of novel thiazole (B1198619) derivatives, HRMS was used to confirm the elemental composition of the synthesized compounds, with the found mass matching the calculated mass with high accuracy. scielo.br

Compound NameFormulaTheoretical [M+H]+ (m/z)
This compoundC9H8N2OS193.0430

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (for example, the protonated molecule [M+H]+ of this compound), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. This technique provides detailed structural information by revealing how the molecule breaks apart.

Research Findings: While specific MS/MS data for this compound is not readily available in the literature, the fragmentation pathways can be predicted based on the known fragmentation of similar structures, such as other thiazolidinone and oxazolidinone derivatives. researchgate.netresearchgate.net The fragmentation of the protonated molecule would likely involve cleavages at the weaker bonds within the heterocyclic ring and the imino linkage.

Predicted Fragmentation Pathways:

Loss of isothiocyanate (HNCS): A common fragmentation pathway for related structures could involve the cleavage of the thiazolidinone ring, leading to the loss of a neutral isothiocyanate molecule.

Cleavage of the exocyclic C=N bond: This would result in the formation of a phenylimino fragment and a thiazolidinone fragment ion.

Loss of CO: The carbonyl group in the thiazolidinone ring can be lost as a neutral carbon monoxide molecule.

Fragmentation of the phenyl ring: Further fragmentation of fragment ions containing the phenyl group could occur, leading to characteristic losses.

The study of these fragmentation patterns is crucial for the unambiguous identification of the compound in complex matrices and for the structural elucidation of any potential metabolites or degradation products.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral Loss
193.0430134.0556HNCS
193.043092.0500C3H2N2OS
193.0430165.0481CO

Electrochemical Characterization and Redox Behavior

The electrochemical properties of a molecule like this compound are critical in determining its potential involvement in redox processes, which are central to many biological functions and are a key consideration in drug design. The imino and thiazolidinone moieties suggest that the compound is electrochemically active.

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a species in solution. By measuring the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth, CV can determine the oxidation and reduction potentials of a molecule. For thiazolidinone derivatives, the electrochemical behavior is often associated with the oxidation of the heterocyclic ring or attached functional groups. nih.govmdpi.com

While specific cyclic voltammetry data for this compound is not extensively documented in publicly available literature, studies on related quinone and flavonoid compounds provide a framework for predicting its behavior. mdpi.comrsc.org The oxidation process for such compounds is typically irreversible and involves the transfer of electrons and protons. mdpi.com For instance, the electrochemical oxidation of flavonoids, which also possess heterocyclic structures, is dependent on the number and position of hydroxyl groups and the experimental conditions like pH and the electrode material used. mdpi.com

A hypothetical study of this compound using cyclic voltammetry would likely involve dissolving the compound in a suitable solvent with a supporting electrolyte and measuring the response at a working electrode (e.g., glassy carbon or boron-doped diamond). The resulting voltammogram would reveal the potentials at which the compound is oxidized and reduced. This information is invaluable for understanding its electronic properties and potential for engaging in electron transfer reactions.

Table 1: Representative Electrochemical Data for Related Heterocyclic Compounds

Compound ClassElectrode MaterialKey FindingsReference
Phenothiazine DerivativesGlassy CarbonConsecutive electrodeposition yields a uniform, thick redox-active layer. nih.gov
FlavonoidsVariousRedox behavior is determined by phenolic hydroxy groups and is influenced by substituents and experimental conditions. mdpi.com
Polysubstituted Menadione DerivativesNot SpecifiedA predictive structure-redox potential model was built from CV data. rsc.org

Amperometry and Potentiometry for Sensing Applications

Amperometry and potentiometry are electrochemical techniques that can be adapted to create sensors for the detection and quantification of specific analytes. These methods rely on measuring the current (amperometry) or potential (potentiometry) as a function of analyte concentration.

Amperometric Sensors: Amperometric sensors based on thiazolidinone derivatives have been developed for various applications. These sensors often utilize modified electrodes to enhance sensitivity and selectivity. For instance, a novel amperometric sensor for the antioxidants tert-butylhydroquinone (B1681946) (TBHQ) and butylated hydroxyanisole (BHA) was developed using a glassy carbon electrode modified with multi-walled carbon nanotubes and electropolymerized carminic acid. nih.gov While not directly involving this compound, this demonstrates the principle of using modified electrodes for the amperometric detection of electroactive species. The development of an amperometric sensor for this compound would likely follow a similar path, involving the optimization of electrode materials and experimental conditions to achieve a selective and sensitive response.

Potentiometric Sensors: Potentiometric sensors, or ion-selective electrodes (ISEs), measure the potential difference between a sensing electrode and a reference electrode. These sensors are known for their simplicity, low cost, and wide measurement range. nih.gov The development of potentiometric sensors often involves the use of novel sensing materials, including macrocyclic hosts, that can selectively bind to the target analyte. nih.gov For example, a potentiometric sensor using a cucurbit bohrium.comuril-based membrane was developed for the determination of tetracycline (B611298) residues in milk. nih.gov A similar approach could be envisioned for this compound, where a specific ionophore is incorporated into a membrane to create a selective potentiometric response.

Development of Specific Probes for In Vitro Biological Tracking

To understand the biological activity of a compound, it is essential to track its location and fate within a biological system. This is often achieved by modifying the compound to include a detectable tag, such as a fluorescent molecule or a radioisotope.

Fluorescent Tagging Strategies for Cellular Localization Studies

Fluorescent tagging is a widely used technique to visualize the distribution of a molecule within cells. nih.gov This involves chemically attaching a fluorophore to the molecule of interest. The ideal fluorescent probe for live-cell imaging should be non-toxic, cell-permeable, and highly specific. bohrium.com

For this compound, a fluorescent tagging strategy would involve identifying a suitable position on the molecule for the attachment of a fluorescent dye without significantly altering its biological activity. The choice of fluorophore would depend on the desired spectral properties and the imaging modality to be used. The resulting fluorescently-tagged compound could then be introduced to cell cultures, and its localization within different cellular compartments (e.g., nucleus, mitochondria, cytoplasm) could be observed using fluorescence microscopy. alfa-chemistry.comnih.gov

Studies on other heterocyclic compounds have demonstrated the feasibility of this approach. For example, fluorescent probes based on the thiazolothiazole scaffold have been developed for imaging membrane potential dynamics. wikipedia.org These probes exhibit good cell membrane localization and sensitivity. wikipedia.org Similarly, thiazolidine-4-one-based probes have been synthesized for the detection of metal ions and for bioimaging in live cells.

Table 2: Examples of Fluorescent Probes Based on Heterocyclic Cores

Probe BaseTarget/ApplicationKey FeaturesReference
ThiazolothiazoleMembrane Potential ImagingHigh photochemical stability, fast response, good cell membrane localization. wikipedia.org
Thiazolidine-4-oneCu2+ Detection & Bioimaging"Turn-off" fluorescence response, low detection limit, used in live cell lines.
Silicon Rhodamine (SiR)Cytoskeleton ImagingFar-red emission, cell-permeable, fluorogenic. bohrium.com

This table provides examples of fluorescent probes based on heterocyclic structures to illustrate the principles of fluorescent tagging, as a specific fluorescently-tagged version of this compound is not described in the searched literature.

Radioisotopic Labeling for Mechanistic Tracing (e.g., Metabolic Fate in in vitro models)

Radioisotopic labeling is a highly sensitive technique used to trace the metabolic fate of a compound. pharmaron.com This involves replacing one or more atoms in the molecule with a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H). alfa-chemistry.com The radiolabeled compound is then introduced into an in vitro model, such as cell cultures or liver microsomes, and its transformation into various metabolites can be tracked and quantified by detecting the radioactivity. nih.govresearchgate.net

The synthesis of a radiolabeled version of this compound would require careful planning to introduce the isotope at a metabolically stable position. alfa-chemistry.com Once synthesized, the radiolabeled compound could be used in a variety of in vitro metabolism studies. researchgate.net For example, incubation with liver microsomes would allow for the identification of metabolites formed by phase I and phase II metabolic enzymes. nih.gov The separation and identification of these radiolabeled metabolites are typically achieved using a combination of high-performance liquid chromatography (HPLC) and radiometric detection, often coupled with mass spectrometry for structural elucidation. nih.gov

Future Perspectives and Research Challenges for 4 E Phenylimino Thiazolidin 2 One

Addressing Synthetic Efficiency and Atom Economy Challenges

Key challenges and future research directions include:

Catalyst Development: The use of catalysts is crucial for improving reaction rates and yields. Research has shown the efficacy of nano-catalysts, such as nano-CuFe2O4, which can be magnetically separated and recycled, thereby reducing waste and cost. rsc.org Future efforts should focus on discovering and optimizing novel heterogeneous catalysts that are robust, reusable, and avoid toxic heavy metals. rsc.orgnih.gov

One-Pot, Multi-Component Reactions (MCRs): MCRs are inherently atom-economical as they combine multiple reactants in a single step, minimizing intermediate isolation and purification processes. nih.govnih.gov Developing novel MCRs for the synthesis of complex 4-[(E)-phenylimino]-thiazolidin-2-one derivatives is a significant goal. For instance, protocols using vanadyl sulfate (B86663) (VOSO4) under ultrasonic irradiation or polyethylene (B3416737) glycol (PEG) as a medium have been explored for related thiazolidinones to improve efficiency. nih.gov

Solvent-Free and Alternative Energy-Source Synthesis: Shifting away from volatile organic solvents is a core tenet of green chemistry. The development of solvent-free reaction conditions or the use of water as a solvent presents a significant opportunity. nih.govnih.gov Furthermore, employing alternative energy sources like microwave irradiation or ultrasound can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govrsc.org

Table 1: Comparison of Catalytic Systems for Thiazolidinone Synthesis

Catalyst SystemKey AdvantagesReaction TypeReference
Nano-CuFe2O4Magnetic, reusable (up to 6 cycles), mild conditions, high yields.Three-component coupling rsc.org
Vanadyl Sulfate (VOSO4)Used with ultrasonic irradiation to increase reaction rate.Three-component reaction nih.gov
DSDABCOCProvides good yields (82-92%) in the synthesis of 2-pyrazolo-3-phenyl-1,3-thiazolidine-4-ones.Three-component reaction nih.gov
β-cyclodextrin-SO3HHeterogeneous, reusable, biopolymer-based solid acid catalyst for greener synthesis.Condensation reaction nih.gov

Unveiling Novel Biological Targets and Undiscovered Mechanistic Pathways

Derivatives of the thiazolidin-4-one scaffold exhibit a wide spectrum of biological activities. nih.govnih.gov A significant challenge, however, is moving beyond broad phenotypic screening to the precise identification of molecular targets and the elucidation of their mechanisms of action. For this compound, this represents a critical gap in current knowledge.

Future research should focus on:

Target Deconvolution: While a compound may show potent anticancer or antimicrobial effects, its specific cellular binding partners are often unknown. nih.govresearchgate.net Advanced techniques such as chemical proteomics, thermal shift assays, and genetic screening can be employed to identify the direct protein targets. For related compounds, targets like Pim-1/Pim-2 kinases and microbial DNA gyrase have been identified, providing a template for investigating this compound. mdpi.comresearchgate.netnih.gov

Mechanism of Action Studies: Understanding how a compound modulates its target is essential. This involves investigating its effect on enzyme kinetics, signal transduction pathways, and cellular processes like apoptosis or cell cycle arrest. nih.gov For example, some 5-ylidene-2-amino(imino)-4-thiazolidinones have been found to induce apoptosis independently of P-glycoprotein, suggesting a mechanism to overcome multidrug resistance. researchgate.net

Exploring Polypharmacology: Many drugs interact with multiple targets, a concept known as polypharmacology. This can be responsible for both therapeutic efficacy and adverse effects. A key challenge is to map the full target profile of this compound to understand its network-level effects and potentially identify opportunities for drug repurposing. crimsonpublishers.com

Table 2: Selected Biological Activities and Targets of Thiazolidinone Derivatives

Biological ActivitySpecific Target/MechanismCompound TypeReference
AnticancerPim-1 and Pim-2 kinase inhibition5-ylidene derivative of 2-(alkyl)imino-4-thiazolidinone mdpi.comnih.gov
AnticancerInhibition of cell proliferation (HT-29, H460, MDA-MB-231 lines)4-thiazolidinone-indolin-2-one hybrids nih.gov
AntimicrobialInhibition of MurB protein (S. aureus)Thiazole-adamantane-4-thiazolidinone hybrids rsc.org
AntimicrobialInhibition of microbial DNA gyrasePyridine-quinazoline-4-thiazolidinone hybrids researchgate.net
Anti-inflammatoryInhibition of carrageenan-induced edemaC5 substituted 4-phenylimino-thiazolidin-2-ones biointerfaceresearch.com

Exploring New Avenues in Materials Science and Catalysis

The application of this compound has been predominantly explored within the realm of medicinal chemistry. A significant future challenge is to investigate its potential in other scientific domains, particularly materials science and catalysis, where its unique heterocyclic structure could be advantageous.

Potential areas for exploration include:

Functional Dyes and Sensors: The core structure contains chromophoric groups, and related thiazolidinone compounds have been used to create merocyanine (B1260669) dyes. nih.govresearchgate.net Research into the photophysical properties of this compound and its derivatives could lead to the development of novel dyes for applications in solar cells, imaging, or as chemical sensors that respond to specific analytes through changes in color or fluorescence. Some 4-iminothiazolidinones have already found use as analytical reagents. biointerfaceresearch.com

Novel Ligand Development: The nitrogen and sulfur heteroatoms in the thiazolidinone ring are potential coordination sites for metal ions. This presents an opportunity to design novel ligands for catalysis. The resulting metal complexes could be explored as catalysts for various organic transformations, building on the concept that the compound's synthesis can itself be catalyzed by metal complexes. rsc.org

Polymer Science: The compound could be functionalized with polymerizable groups and incorporated into polymer backbones or as pendant groups. This could imbue the resulting polymers with specific properties, such as enhanced thermal stability, conductivity, or even biological activity, leading to the creation of advanced functional materials for biomedical or electronic applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and can be a powerful tool to accelerate research on this compound. mdpi.comresearchgate.net These computational approaches can analyze vast datasets to identify patterns and make predictions, thereby reducing the time and cost associated with laboratory experiments. crimsonpublishers.comnih.gov

Key applications and challenges include:

Predictive Modeling: ML algorithms can be trained on existing libraries of thiazolidinone derivatives to build quantitative structure-activity relationship (QSAR) models. mdpi.com These models can predict the biological activity, toxicity, and pharmacokinetic properties of novel, virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. researchgate.net By providing the model with the this compound scaffold and a set of objectives (e.g., high affinity for a specific target, low predicted toxicity), AI can generate novel derivatives that are optimized for success.

Target Prediction and Docking: AI tools can analyze the structure of the compound to predict its likely biological targets, complementing experimental approaches. crimsonpublishers.com Molecular docking studies, enhanced by machine learning, can simulate the binding of this compound to various protein structures, providing insights into its binding mode and affinity. nih.govrsc.orgresearchgate.net

The Data Challenge: A primary obstacle is the need for large, high-quality, and well-curated datasets. The predictive power of any AI model is contingent on the data it is trained on. Generating and sharing comprehensive datasets on thiazolidinone derivatives is crucial for the successful application of AI. crimsonpublishers.com

Collaborative Research Imperatives for Interdisciplinary Advancement

Maximizing the scientific and therapeutic potential of this compound cannot be achieved in isolation. The complexity of moving a compound from initial synthesis to a potential application requires a deeply collaborative and interdisciplinary approach.

Future progress will depend on synergistic partnerships between:

Synthetic Organic Chemists and Chemical Engineers: To develop the efficient, scalable, and green synthetic routes discussed in section 10.1. rsc.orgnih.gov

Pharmacologists, Biochemists, and Biologists: To conduct high-throughput screening, identify biological targets, and elucidate the complex mechanistic pathways as outlined in section 10.2. biointerfaceresearch.comnih.gov

Computational Chemists and Data Scientists: To apply and refine AI/ML models for predictive design and analysis, accelerating the discovery cycle as described in section 10.4. researchgate.netlamarr-conference.org

Materials Scientists and Physicists: To explore the untapped potential of the scaffold in non-biological applications like advanced materials, sensors, and catalysis, as proposed in section 10.3. nih.govresearchgate.net

Such interdisciplinary collaborations are imperative to overcome the multifaceted challenges and to ensure that the promising scaffold of this compound is thoroughly investigated, leading to innovative solutions in medicine and technology.

Q & A

Q. Q1. What are the common synthetic routes for 4-[(E)-Phenylimino]-thiazolidin-2-one, and how are reaction conditions optimized?

A1. The compound is typically synthesized via condensation of thiourea derivatives with α-halo carbonyl compounds under basic conditions. A notable method involves SO₂F₂-mediated N-alkylation of imino-thiazolidinones, which enhances regioselectivity and yield . Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst loading (e.g., triethylamine). Microwave-assisted synthesis can reduce reaction times compared to conventional heating . Purity is monitored by TLC or HPLC, followed by recrystallization from ethanol/water mixtures.

Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound?

A2. Key techniques include:

  • ¹H/¹³C NMR : To verify imine (C=N) and thiazolidinone carbonyl (C=O) signals. The E-configuration is confirmed by coupling constants in NOESY/ROESY experiments.
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) are diagnostic .
  • Mass spectrometry (HRMS) : To confirm molecular ion ([M+H]⁺) and fragmentation patterns. X-ray crystallography provides definitive proof of geometry and hydrogen bonding (e.g., using SHELXL for refinement) .

Advanced Structural and Computational Analysis

Q. Q3. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

A3. Single-crystal X-ray diffraction (SCXRD) with SHELX software is the gold standard. The E-configuration is confirmed by dihedral angles between the phenyl and thiazolidinone rings. For example, in related compounds, angles >150° indicate E-geometry . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. WinGX and ORTEP-3 are used for structure visualization and validation .

Q. Q4. What computational methods predict the reactivity and electronic properties of this compound?

A4. Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), revealing nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., enzymes), while MD simulations (GROMACS) evaluate stability in aqueous environments . PubChem data provides baseline physicochemical properties (logP, polar surface area) for QSAR modeling .

Biological Activity and Mechanism Studies

Q. Q5. What in vitro assays are used to evaluate the antimicrobial potential of this compound?

A5. Standard protocols include:

  • Broth microdilution (CLSI guidelines): Determines MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill assays : Assess bactericidal kinetics.
  • Biofilm inhibition : Quantified via crystal violet staining. Positive controls (e.g., ciprofloxacin) and cytotoxicity assays (MTT on mammalian cells) ensure selectivity .

Q. Q6. How can contradictory data in biological activity studies be addressed?

A6. Discrepancies often arise from assay variability (e.g., inoculum size, solvent DMSO%). Mitigation strategies:

  • Dose-response curves : Use ≥3 independent replicates with IC₅₀ ± SEM.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p<0.05).
  • Orthogonal assays : Confirm results via fluorescence-based ATP assays or genetic knockout models .

Data Reproducibility and Reporting Standards

Q. Q7. What are best practices for ensuring reproducibility in synthetic protocols?

A7. Document:

  • Detailed reaction logs : Include exact stoichiometry, humidity, and equipment (e.g., Schlenk line vs. air atmosphere).
  • Raw spectral data : Deposit NMR FID files and crystallographic CIFs in repositories (e.g., Cambridge Structural Database).
  • Negative results : Report failed conditions to guide optimization .

Q. Q8. How should researchers handle crystallographic data with high R-factor discrepancies?

A8. High R-factors (>5%) may indicate twinning or disorder. Solutions:

  • Data reprocessing : Use SADABS for absorption corrections.
  • Alternative refinement : Switch from SHELXL to JANA2020 for modulated structures.
  • Validation tools : Check with PLATON for missed symmetry or voids .

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